Aryl fluorosulfates offer a favorable balance of stability in biological media and controlled reactivity. Their key properties and targetable amino acids are summarized below.
Table 1: Properties and Targets of Aryl Fluorosulfates
| Property / Aspect | Description |
|---|---|
| General Stability | Stable in aqueous media, plasma, and in vivo; allows for long incubation times (e.g., 48 hours) in screening assays [1]. |
| Target Residues | Lysine (Lys), Tyrosine (Tyr), and Histidine (His) [1]. |
| Covalent Adduct | Forms irreversible sulfamate (with Lys), sulfate (with Tyr), or imidazole sulfamate (with His) [1]. |
| Reactivity Principle | Mild electrophiles; require proper juxtaposition via a high-affinity ligand for efficient reaction [1]. |
Substantial evidence supports the pharmacological viability of aryl fluorosulfates.
Table 2: Experimental Evidence of Stability and Efficacy
| Evidence Type | Key Findings | Experimental Context |
|---|---|---|
| Oral Bioavailability | A Lys-targeting agent exhibited long-lived properties and was orally bioavailable in mice [2]. | In vivo pharmacokinetic (PK) studies. |
| Cellular Activity | Effectively formed covalent adducts in cells; cellular efficacy was demonstrated in 2D and 3D cell cultures [2] [3]. | Cellular assays with breast cancer cells. |
| Plasma Stability | Designed agents showed stability in plasma, a critical prerequisite for in vivo application [3]. | Stability tests in plasma. |
Here are detailed methodologies for critical experiments involving aryl fluorosulfates.
This simple and cost-effective assay is highly sensitive for identifying covalent binders.
Procedure:
Validation: The assay's reproducibility for identifying covalent agents is high, with a reported Z'-factor of 0.987 [1].
MS is used to directly confirm the formation of a 1:1 covalent protein-ligand complex.
Site-directed mutagenesis is crucial for identifying the specific amino acid residue modified.
The following diagram illustrates the logical workflow for screening and characterizing aryl fluorosulfate covalent fragments, integrating the protocols described above.
The "electrophile-first" approach using aryl fluorosulfate fragment libraries is a powerful strategy for discovering novel covalent inhibitors, especially for challenging targets like protein-protein interactions (PPIs) [1]. Success hinges on proper screening strategies that leverage the extended incubation times permitted by the warhead's stability.
One potential consideration noted in the research is that some authors have declared competing interests, such as being co-founders or employees of related biotech companies [4]. It is always prudent to be aware of such disclosures when evaluating scientific findings.
The table below summarizes the key characteristics of fluorosulfates that contribute to their inertness and conditional reactivity.
| Aspect | Description | Experimental Evidence / Context |
|---|---|---|
| General Stability | Highly stable in aqueous solutions, serum, and cell lysate at neutral pH [1] [2]. | Negligible hydrolysis (<5%) in aqueous buffer at neutral pH after 24 hours; remains mostly intact in serum (12 hours) and cell lysate (48 hours) [1]. |
| Reactive Warheads | Sulfonyl fluoride (R-SO₂F), Fluorosulfate (R-OSO₂F) [3]. | Sulfonyl fluorides are more reactive; fluorosulfates are milder and more drug-like [3]. |
| Target Residues | Lysine (Lys), Tyrosine (Tyr), Histidine (His) [3] [4] [5]. | Covalent bond formation confirmed through X-ray crystallography and mass spectrometry [3] [5]. |
| Activation Mechanism | Proximity-Induced Reactivity: Reaction occurs when a high-affinity ligand positions the fluorosulfate close to a target residue in a protein binding pocket [2] [4]. | The confined environment and specific interactions (e.g., hydrogen bonding) within the binding pocket activate the S(VI)-F bond [2] [5]. |
The reactivity of fluorosulfates is not intrinsic but is triggered by a specific microenvironment. The following diagram illustrates the mechanism of proximity-induced covalent bonding.
This "proximity-enabled" mechanism allows researchers to design highly specific covalent inhibitors by attaching a fluorosulfate group to a ligand that already has high affinity for a target protein [2] [4] [5].
The protocol below, based on a study targeting the anti-apoptotic protein hMcl-1, outlines how to identify novel covalent fragments using an "electrophile-first" approach [4].
| Step | Description | Key Parameters |
|---|
| 1. Library Assembly | A library of 320 fragment-like aryl-fluorosulfates [4]. | - Molecular Weight: Fragment-like (<300 Da).
Aryl fluorosulfates represent an emerging class of latent electrophiles that have gained significant attention in chemical biology and drug discovery for their unique ability to covalently modify specific amino acid residues within native protein environments. These compounds occupy a crucial middle ground in the reactivity spectrum—they are sufficiently stable to persist in biological media yet reactive enough to form covalent conjugates with lysine, tyrosine, and histidine side chains when properly activated by protein binding interactions. The sulfur(VI) fluoride exchange (SuFEx) chemistry exhibited by aryl fluorosulfates makes them particularly valuable for profiling proteome-wide stability and interactions, as they can capture transient binding events and stabilize weak protein-ligand interactions through covalent linkage.
The strategic importance of aryl fluorosulfates stems from their application in what has been termed the "Inverse Drug Discovery" approach. Unlike conventional drug discovery that begins with a target protein and screens for binders, this innovative strategy starts with compounds bearing weak, activatable electrophiles and identifies the proteins they naturally react with in cellular environments. This approach is agnostic to protein identity, enabling the discovery of previously unknown ligandable proteins and binding sites. As exemplified in foundational studies, aryl fluorosulfates have been successfully used to identify and validate covalent ligands for 11 different human proteins, including both enzymes and non-enzymatic proteins like hormone carriers and small-molecule carrier proteins [1].
The workflow of this approach integrates organic synthesis, chemical proteomics, and functional validation. As visualized below, it begins with the preparation of aryl fluorosulfates containing alkyne handles, followed by incubation with biological systems, affinity enrichment, and mass spectrometry-based identification of protein targets:
Inverse Drug Discovery workflow for identifying protein targets using aryl fluorosulfates [1].
The molecular mechanism underlying aryl fluorosulfate reactivity involves a sophisticated interplay of reversible binding, proper juxtaposition of protein functional groups, and transition-state stabilization of the S(VI) exchange reaction. This mechanism explains why these compounds generally exhibit chemoselective reactivity toward Lys and Tyr side chains, with emerging evidence for His targeting as well. The reaction proceeds efficiently only when the protein environment provides appropriate catalytic elements, ensuring selectivity for specific protein targets rather than promiscuous reactivity [1] [2].
Stability proteomics encompasses a suite of innovative methods designed to probe protein functionality by measuring resistance to chemical or thermal denaturation or proteolytic degradation. These approaches provide unique insights into protein structural stability, interactions, and functional states in complex biological systems. The fundamental principle underlying these methods is that a protein's stability profile serves as a sensitive indicator of its functional state—ligand binding, post-translational modifications, protein-protein interactions, and mutations can all alter protein stability, which can be quantitatively measured using these techniques [3].
The key advantage of stability proteomics methods lies in their ability to analyze native protein environments, including cell lysates, intact cells, and tissues, providing a more physiologically relevant context than reductionist approaches. These methods have evolved to offer proteome-wide coverage, enabling the simultaneous assessment of thousands of proteins in a single experiment. When combined with covalent protein modifiers like aryl fluorosulfates, stability proteomics becomes particularly powerful for identifying and characterizing protein-ligand interactions, mapping binding sites, and quantifying engagement metrics critical for drug discovery [3].
Thermal Proteome Profiling (TPP): This widely adopted method is based on the cellular thermal shift assay (CETSA) principle and measures the thermal stability of thousands of proteins in parallel. In a standard TPP experiment, aliquots of a biological sample are heated to different temperatures, causing proteins to denature and precipitate at their characteristic melting points. The soluble fraction is then quantitatively analyzed using isobaric mass tag labeling and liquid chromatography-mass spectrometry. The resulting melting curves provide protein-specific thermal stability parameters, with shifts in melting temperature (ΔTm) indicating ligand binding or functional modifications [3].
Stability of Proteins from Rates of Oxidation (SPROX): This chemical denaturation method utilizes an oxidative modification workflow to probe protein stability. Proteins are subjected to increasing concentrations of a chemical denaturant (typically guanidinium chloride) in the presence of an oxidizing agent. The rate of methionine oxidation increases as proteins unfold, providing a quantitative measure of stability. By comparing oxidation rates across denaturant concentrations, stability parameters can be derived for proteins in complex mixtures [3].
Limited Proteolysis coupled with Mass Spectrometry (LiP-MS): This method leverages the relationship between protein structural stability and susceptibility to proteolytic cleavage. Native, structured proteins are generally resistant to proteolysis, while unfolded regions are more accessible to proteases. In LiP-MS, proteins are subjected to limited proteolysis under native conditions, followed by quantitative MS analysis. Altered proteolytic patterns can indicate ligand binding, conformational changes, or functional modifications [3].
The relationship between these methods and their application with aryl fluorosulfates is visualized below:
Integration of stability proteomics methods with aryl fluorosulfate labeling for target identification.
The Inverse Drug Discovery platform represents a paradigm shift in target identification, moving from target-first to compound-first approaches. The detailed protocol involves several critical stages, each requiring optimization for successful implementation [1]:
Compound Design and Synthesis: Design aryl fluorosulfates of intermediate complexity containing latent electrophiles and an alkyne handle for subsequent bioorthogonal conjugation. The alkyne serves as an affinity tag for enrichment and visualization without significantly altering compound properties. Synthesize compounds using established methods, with sulfuryl fluoride (SO₂F₂) serving as a cost-effective sulfonyl fluoride provider when reacting with phenols [1] [4].
Cellular Treatment and Covalent Modification: Incubate candidate aryl fluorosulfates (typically 1-100 µM) with living cells, cell lysates, or tissue homogenates for 1-4 hours at physiological temperature and pH. During this stage, compounds that bind proteins with sufficient affinity undergo covalent modification of Lys, Tyr, or His residues positioned appropriately in the binding pocket. The specific conditions must be optimized for each compound series to balance sufficient labeling with minimal non-specific reactivity [1].
Sample Processing and Affinity Enrichment: Following incubation, lyse cells if using intact systems, then conjugate the alkyne-tagged proteins or compounds to azide-functionalized agarose beads via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Thoroughly wash beads to remove non-specifically bound proteins, then elute bound proteins for identification. Alternatively, for competitive experiments, compounds can be conjugated to fluorescent tags for visualization [1].
Target Identification via Mass Spectrometry: Digest enriched proteins using trypsin or similar proteases, then analyze resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins by matching experimental spectra to theoretical digests in protein databases using search algorithms like MaxQuant or Proteome Discoverer. Consider proteins significantly enriched over background controls as specific targets [1] [5].
Validation Studies: Confirm identified targets through orthogonal methods such as cellular thermal shift assays (CETSA), surface plasmon resonance, biochemical assays, or knockdown/knockout experiments. Use structure-activity relationships to enhance selectivity of conjugate formation or employ covalent probes as competitors to develop non-covalent drug candidates [1].
The integration of aryl fluorosulfate labeling with stability proteomics enables comprehensive characterization of protein-ligand interactions. A representative protocol for Thermal Proteome Profiling with aryl fluorosulfates includes [3]:
Sample Preparation and Compound Treatment: Prepare cell lysates or intact cells in appropriate physiological buffers. Treat experimental samples with aryl fluorosulfate compound of interest and control samples with vehicle (DMSO typically). Use concentration ranges from nanomolar to micromolar, with incubation times from 30 minutes to 4 hours to ensure sufficient target engagement.
Thermal Denaturation: Aliquot samples into PCR strips or plates for precise temperature control. Using a thermal cycler, heat aliquots across a temperature gradient (typically 8-12 points spanning 37-67°C). Include lower temperatures to capture cold-denaturation phenomena for some proteins. Maintain each temperature for 3-10 minutes to ensure equilibrium, then cool to 4°C.
Soluble Protein Separation: Centrifuge heated samples at high speed (20,000 × g) to pellet denatured proteins. Carefully separate soluble fractions containing non-denatured proteins from pellets. Alternatively, use filter plates for high-throughput applications. Transfer soluble fractions to new plates for downstream processing.
Protein Digestion and TMT Labeling: Digest proteins in soluble fractions using trypsin or Lys-C. Quantify resulting peptides, then label with tandem mass tag (TMT) reagents according to manufacturer protocols. Pool labeled samples from different temperature points for each condition.
LC-MS/MS Analysis and Data Processing: Fractionate pooled samples by high-pH reverse-phase chromatography, then analyze by LC-MS/MS using Orbitrap or similar high-resolution mass spectrometers. Process raw data using computational pipelines like MSFragger or MaxQuant. Extract melting curves by fitting TMT reporter ion intensities across temperatures to sigmoidal or Boltzmann equations.
The complete workflow for TPP experiments is summarized below:
Thermal Proteome Profiling workflow for assessing aryl fluorosulfate-protein interactions [3].
The utility of aryl fluorosulfates as biological probes depends critically on achieving an optimal balance between stability in aqueous environments and reactivity toward target proteins. Comprehensive characterization of these parameters enables rational selection and optimization of compounds for specific applications. The table below summarizes stability and reactivity data for representative aryl sulfonyl fluorides from systematic evaluations:
Table 1: Stability and reactivity profiles of aryl sulfonyl fluorides in XIAP targeting agents
| Compound ID | X Group | Aqueous Stability (5h, RT/37°C) | DELFIA IC₅₀ (nM) | ΔTₘ (°C) wt-BIR3 | ΔTₘ (°C) mut-BIR3 |
|---|---|---|---|---|---|
| 1 | Non-reactive control | >99%/>99% | 357 ± 9 | 4.7 ± 0.1 | 3.0 ± 0.2 |
| 2 | Unsubstituted benzamide-SF | 54%/0% | 15 ± 2 | 30.1 ± 0.3 | 25.8 ± 0.2 |
| 6 | 3-CF₃-benzamide-SF | 80%/15% | 21 ± 3 | 30.4 ± 0.1 | 26.4 ± 0.1 |
| 7 | 3,5-diCF₃-benzamide-SF | 94%/73% | 122 ± 1 | 25.8 ± 0.4 | 26.3 ± 0.2 |
| 10 | Benzyl-SF | 92%/47% | 47 ± 2 | 25.8 ± 0.2 | 25.5 ± 0.2 |
The data reveal several important structure-activity relationships. Electron-withdrawing substituents significantly enhance aqueous stability, with the 3,5-diCF₃-benzamide derivative (Compound 7) maintaining 73% integrity after 5 hours at 37°C compared to complete degradation of the unsubstituted analog (Compound 2). This stability comes with a trade-off in potency, as evidenced by the higher IC₅₀ value for Compound 7 (122 nM) compared to Compound 2 (15 nM). The thermal denaturation shifts (ΔTₘ) provide evidence of covalent engagement, with values >20°C indicating stable covalent complex formation compared to ~5°C for non-covalent interactions [6].
Multiple orthogonal methods are required to comprehensively evaluate aryl fluorosulfate-protein interactions:
Biophysical Assays: Denaturation thermal shift (ΔTₘ) measurements provide a sensitive readout of covalent stabilization, with shifts >20°C characteristic of covalent adduct formation. Surface plasmon resonance (SPR) can monitor binding kinetics, though covalent interactions may display unusual kinetic profiles. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics but may require modified analysis for covalent systems [6].
Biochemical Characterization: Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) measures competitive displacement in dose-response format, providing IC₅₀ values that reflect compound affinity and reactivity. Gel electrophoresis with fluorescent scanning or Western blotting can visualize covalent adduct formation through mobility shifts or specific detection [6].
Mass Spectrometry Analysis: Intact protein MS directly confirms covalent modification through measured mass increases corresponding to adduct formation. Bottom-up proteomics with tryptic digestion identifies specific modified residues through database searching with appropriate variable modifications for lysine, tyrosine, or histidine adducts [1] [6].
Table 2: Comparison of analytical methods for characterizing aryl fluorosulfate-protein interactions
| Method | Information Provided | Throughput | Sensitivity | Key Limitations |
|---|---|---|---|---|
| Thermal Shift (ΔTₘ) | Protein stabilization upon binding | Medium | Medium (µM) | Indirect measure of binding |
| DELFIA/Displacement | Apparent affinity (IC₅₀) | High | High (nM) | Does not distinguish covalent from high-affinity non-covalent |
| Intact Protein MS | Direct evidence of covalent modification | Low | Medium (µM) | Requires relatively pure protein |
| Bottom-up Proteomics | Identification of modified residues | Medium | High (nM) | May miss modifications in poorly ionized peptides |
| SPR/Biosensors | Binding kinetics (kₒₙ, kₒff) | Low | High (nM) | Challenging for covalent interactions |
Successful application of aryl fluorosulfates in proteome stability studies requires careful consideration of several experimental design factors:
Compound Stability Optimization: The balance between aqueous stability and protein reactivity represents the central challenge in developing useful aryl fluorosulfate probes. Systematic evaluation of substituent effects has demonstrated that electron-withdrawing groups (particularly at meta positions) significantly enhance stability while maintaining sufficient reactivity for target engagement. For instance, 3,5-bis(trifluoromethyl) substitution dramatically improves stability (94% remaining after 5 hours at room temperature) compared to unsubstituted analogs (54% remaining) while still enabling efficient covalent modification of target proteins [6].
Cellular Permeability Considerations: The incorporation of aryl fluorosulfates into larger molecular scaffolds requires attention to cellular permeability for studies in intact cells. Strategic molecular design, such as the replacement of C-terminal phenylalanine with 4F,1-amino indane in XIAP-targeting agents, has demonstrated significantly improved cell permeability while maintaining target engagement. Direct cellular assays confirm that properly designed aryl fluorosulfates can penetrate cells and covalently engage their intended targets in physiological environments [6].
Time and Concentration Dependence: Covalent engagement by aryl fluorosulfates exhibits pronounced time-dependent effects on measured parameters. For example, certain aryl sulfonyl fluoride-containing agents displayed significantly larger thermal denaturation shifts at longer incubation times (2 hours vs. 30 minutes), suggesting slower reaction kinetics with their targets. Similarly, IC₅₀ values from displacement assays show time dependence, requiring standardized pre-incubation times for meaningful comparisons across compounds [6].
Coverage and Depth in Proteomics Experiments: The combination of aryl fluorosulfate labeling with stability proteomics methods like TPP creates powerful opportunities for target identification and engagement monitoring. However, these approaches face challenges in proteome coverage and depth. Advanced fractionation methods (high-pH reverse phase, SDS-PAGE), extensive LC gradients, and modern mass spectrometers (Orbitrap Eclipse, timsTOF) can significantly enhance coverage. Data-independent acquisition (DIA) methods may provide more consistent quantification across complex samples compared to data-dependent acquisition (DDA) [3] [5].
False Positive Control Strategies: Robust experimental design must include appropriate controls to distinguish specific covalent modification from non-specific reactivity. Critical controls include vehicle-only treatments, competition with non-covalent analogs, and evaluation against protein libraries to assess promiscuity. The inclusion of non-reactive structural analogs (lacking the fluorosulfate group) provides particularly valuable controls for distinguishing specific binding-driven reactivity from non-specific modifications [1] [6].
Residue Specificity and Selectivity: While aryl fluorosulfates demonstrate preference for Lys and Tyr residues, emerging evidence suggests they can also target His when properly positioned in binding pockets. This expanded target space increases the utility of these compounds but complicates prediction of modification sites. Mutagenesis studies of candidate residues (Lys, Tyr, His) provide the most definitive evidence for specific residue engagement. Mass spectrometry-based peptide mapping should include search parameters for all three potential adducts to comprehensively capture modification sites [6] [2].
Phenyl fluorosulfate is notably stable under physiological conditions but undergoes a specific, facile fluoride-sulfur exchange reaction. The table below summarizes its key reactivity characteristics:
| Property / Aspect | Description |
|---|---|
| General Stability | Stable in aqueous solutions near neutral pH and in the presence of nucleophilic amino acids (e.g., Lys, Ser, Thr, Tyr) [1]. |
| Fluoride Exchange | Undergoes ultrafast isotopic exchange with fluoride anions ( [1]). |
| Computational Barrier | Low calculated energy barrier for fluoride exchange: ΔG‡ = 10.5 kcal mol⁻¹ (in acetonitrile) [1]. |
| Experimental Barrier | Low experimental enthalpy of activation for fluoride exchange: ΔH‡ = 11.3 kcal mol⁻¹ [1]. |
| Reaction with Nucleophiles | High barrier for reaction with amines/alcohols (e.g., ΔG‡ with MeNH₂ = 23.2 kcal mol⁻¹), making it inert to these under mild conditions [1]. |
A key method to study this compound reactivity is the ¹⁹F-NMR Time-Dependent Saturation Transfer (TDST) experiment, which measures the rate of fluoride exchange [1].
Experimental workflow for measuring fluoride exchange kinetics via TDST-NMR.
Research indicates that the fluoride exchange rate is highly dependent on the solvent, fluoride source, and counterion [1]. The following diagram illustrates these key relationships and the proposed reaction mechanism.
Key factors affecting fluoride exchange rate and the proposed reaction mechanism.
The unique stability and reactivity profile of this compound makes it particularly valuable in two advanced fields:
The SuFEx reaction mechanism involves a nucleophile attacking the sulfur atom in the S(VI)-F bond, leading to the fluoride leaving group. Catalysts are crucial for activating the hub and stabilizing the transition state or fluoride leaving group.
SuFEx Reaction Mechanism
Different catalysts are suited for specific SuFEx reactions based on required activation strength. The table below compares common SuFEx catalysts.
| Catalyst | Type | Relative Basicity (pKaH) | Typical Use Case & Notes |
|---|---|---|---|
| Triethylamine (TEA) | Tertiary amine | ~18.8 (in MeCN) [1] | Early-stage, less reactive SuFEx hubs (e.g., SO2F2 with aryl alcohols) [1] |
| DBU | Amidinine base | ~24.3 (in MeCN) [1] | Broad applicability, silicon-mediated reactions; may require higher loadings (10-30 mol%) [2] [1] |
| BTMG | Guanidine base | ~26 (in MeCN) [2] [1] | Highly effective with silicon additive HMDS for accelerated SuFEx (ASCC); low loadings (1-20 mol%), fast reactions [3] [2] |
| BEMP | Phosphazene base | ~27.6 (in MeCN) [1] | Challenging substrate combinations; very low catalytic loadings (1-10 mol%) possible [1] |
| KHF₂ | Bifluoride salt | N/A | Metal-free catalysis; generates reactive HF₂⁻ anion [2] [1] |
This section outlines a general experimental workflow for a SuFEx reaction between a sulfonyl fluoride and an alcohol, using the highly efficient Accelerated SuFEx Click Chemistry (ASCC) [2] conditions.
General SuFEx Experimental Workflow
A specific protocol for the ASCC reaction between 4-(trifluoromethyl)benzenesulfonyl fluoride and sesamol is summarized below [2].
Recent research continues to expand the SuFEx toolbox. Intramolecular Chalcogen Bonding (S-SuFEx) activates alkyl sulfonyl fluorides by an intramolecular non-bonding interaction between a sulfur atom in the molecule and the S-F bond, making traditionally less reactive alkyl hubs highly SuFExable [4].
While powerful, SuFEx has limitations. Some methods depend on toxic gases like SOF4, and expensive fluorination reagents can have poor atom economy [5]. Ongoing research focuses on safer, more efficient, and modular protocols to overcome these hurdles [5].
SuFEx involves the exchange of a fluoride atom on a high oxidation state sulfur(VI) center with a nucleophile. The unique stability of the S–F bond gives SuFEx hubs like sulfonyl fluorides (R–SO₂F) their latent reactivity, meaning they are stable under many conditions but can be rapidly activated for click reactions with specific catalysts [1].
The mechanism is a two-step nucleophilic substitution process. Key SuFEx hubs include sulfonyl fluorides, aryl fluorosulfates (Ar–OSO₂F), and iminosulfur oxydifluorides (RN=SOF₂) [1].
Diagram of the general two-step SuFEx mechanism involving nucleophilic addition and fluoride elimination.
SuFEx reactions are often catalyzed by Lewis bases, which activate the S–F bond by interacting with the sulfur center or deprotonating the nucleophile. Bifluoride salts (such as [KHF₂]) can also catalyze reactions by forming a reactive [F-SO₂-R-F-H-F]⁻ complex [1].
Common SuFEx Catalysts and Their Applications [1]
| Catalyst Class | Example | Typical Loading | pKaH (in MeCN) | Common Applications & Notes |
|---|---|---|---|---|
| Tertiary Amines | Triethylamine (Et₃N) | Varies | 18.8 [1] | Synthesis of aryl fluorosulfates from SO₂F₂. |
| Amidines | DBU | 10-30 mol% (for R–SO₂F) | 24.3 [1] | Silicon-mediated SuFEx; versatile for many transformations. |
| Guanidines | BTMG (Barton's Base) | 1-20 mol% | ~26 [1] | "Accelerated SuFEx" with HMDS; easy purification. |
| Phosphazenes | BEMP | 1-10 mol% | 27.6 [1] | Challenging substrates; lower loading required compared to DBU. |
A recent advance enables coupling of aryl sulfonyl fluorides with diverse alkyl carbon pronucleophiles (esters, amides, nitriles) to form aryl alkyl sulfones, important motifs in drug discovery [2] [3] [4].
Example: Synthesis of an α-Sulfone Ester [3]
Sulfur Fluoride Exchange is a versatile and powerful tool for synthetic chemists. Its reliability under mild, often metal-free conditions makes it particularly suitable for applications ranging from medicinal chemistry to materials science.
Positron Emission Tomography (PET) imaging represents one of the most powerful molecular imaging modalities in modern biomedical research and clinical diagnostics, enabling non-invasive visualization and quantification of biological processes at the molecular level. The development of novel radiolabeled probes continues to expand the applications of PET in oncology, neurology, and cardiology. Among the various radionuclides available, fluorine-18 has emerged as a particularly valuable isotope due to its favorable physical characteristics, including a 109.7-minute half-life and 97% positron abundance, making it ideal for producing high-quality images with excellent spatial resolution. [1] The widespread availability of fluorine-18 through cyclotron production further enhances its potential for commercialization and routine clinical use. [2]
Traditional approaches to fluorine-18 labeling typically involve the formation of carbon-fluorine (C–F) bonds, which can present significant synthetic challenges including harsh reaction conditions, complex purification procedures, and limited functional group compatibility. These limitations become particularly problematic when working with complex bioactive molecules or heat-sensitive compounds such as peptides and proteins. [1] In response to these challenges, the recent development of aryl fluorosulfate-based probes utilizing the [18F]SuFEx (Sulfur Fluoride Exchange) reaction has emerged as a transformative advancement in radiochemistry. This novel approach, pioneered by researchers including K. Barry Sharpless, Peng Wu, and Guang Yang, enables efficient fluorine-18 labeling through a remarkably fast fluoride-swapping reaction that converts stable fluorine-19 in aryl fluorosulfate molecules to radioactive fluorine-18 in less than 30 seconds. [3]
The fundamental innovation of this technology lies in its exploitation of the unique chemical properties of the fluorosulfate group, which exhibits surprising stability in aqueous environments despite its reactivity in the exchange process. As noted by researchers, this behavior contradicts conventional chemical intuition, as the aryl fluorosulfates "don't readily react with water, which makes the fast fluoride exchange something of a surprise." [3] This paradoxical stability combined with rapid exchange kinetics enables chemists to prepare and purify molecules in their non-radioactive form prior to the radiolabeling step, significantly simplifying the production process and expanding the range of accessible radiotracers.
The [18F]SuFEx reaction represents a groundbreaking methodology in radiochemistry that has transformed the preparation of fluorine-18 labeled compounds for PET imaging. This approach centers on a remarkably efficient fluoride-swapping reaction where the stable fluorine-19 atom in an aryl fluorosulfate precursor is exchanged with radioactive fluorine-18. The entire exchange process is exceptionally rapid, requiring approximately 30 seconds to complete, which is particularly advantageous when working with fluorine-18's 110-minute half-life. [3] The reaction can be summarized by the following chemical transformation:
Aryl-O-SO₂F⁺¹⁹ + [18F]Fluoride → Aryl-O-SO₂[18F] + Fluoride⁻¹⁹
This mechanism operates under mild conditions and stands in stark contrast to traditional radiolabeling methods that require the formation of more challenging carbon-fluorine bonds. According to developers of the method, "Compared to radiolabeling reactions that form a C–F bond, [18F]SuFEx is faster, has a simpler purification, and can be done on a wider array of complex molecules." [3] The simplified purification process typically involves cartridge-based separation rather than more time-consuming techniques like HPLC, further reducing the overall preparation time and minimizing radioactive decay losses.
The unexpected stability of aryl fluorosulfates in aqueous environments is a key feature that enables this methodology. While conventional chemical intuition would suggest that these groups might readily hydrolyze, they demonstrate remarkable stability until specifically activated for the exchange reaction. This property allows researchers to prepare and fully characterize the precursor molecules in advance, then perform the radiolabeling immediately before use. The resulting aryl [18F]fluorosulfate products maintain the same biological targeting properties as their non-radioactive counterparts while carrying the positron-emitting isotope necessary for PET imaging.
The aryl fluorosulfate platform offers several distinct advantages over conventional radiolabeling approaches, making it particularly valuable for both research and potential clinical applications. These benefits include:
Speed and Efficiency: The rapid exchange reaction (approximately 30 seconds) combined with simplified purification enables complete preparation of radiotracers in less than 2 minutes, dramatically reducing radioactive decay losses compared to traditional methods that can require 30-90 minutes. [3]
Versatility in Substrate Scope: The methodology accommodates a wide range of complex molecules, including small molecule drugs and biologics. As demonstrated in pioneering work, "small-molecule tags with aryl fluorosulfate groups could be attached to large biological molecules, like antibodies," significantly expanding the potential applications of the technology. [3]
Operational Simplicity: The ability to pre-purify molecules before radiolabeling eliminates the need to purify radioactive intermediates, streamlining the process and reducing radiation exposure to personnel. This "label-last" approach represents a paradigm shift in radiochemical synthesis.
Retention of Biological Activity: The fluorosulfate group is generally considered a bioisostere for other negatively charged moieties like phosphates and sulfates, meaning its incorporation typically preserves the biological activity and targeting capabilities of the parent molecule. This characteristic was demonstrated in the development of an aryl fluorosulfate derivative of the ovarian cancer drug olaparib, which successfully visualized tumors in mouse models. [3]
Table 1: Comparison of Radiolabeling Methods for Fluorine-18
| Method | Reaction Time | Purification Complexity | Substrate Scope | Typical RCY |
|---|---|---|---|---|
| [18F]SuFEx | ~30 seconds | Simple cartridge separation | Broad (small molecules to biologics) | High |
| Conventional C–F Bond Formation | 10-30 minutes | Complex (HPLC often required) | Limited by harsh conditions | Variable |
| Al[18F]F-RESCA Chelation | 12-60 minutes | Size exclusion chromatography | Peptides and proteins | Moderate to High [1] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition | 20-40 minutes | Multiple steps including purification | Functionalized nanoparticles | Moderate [4] |
Prostate-specific membrane antigen (PSMA) has emerged as a premier biomarker for prostate cancer diagnosis and therapy due to its significant overexpression—100-1000 times higher in prostate cancer tissue compared to normal tissues. [2] This dramatic differential expression makes PSMA an ideal target for developing highly specific imaging agents. Recent research has successfully harnessed the aryl fluorosulfate platform to create novel PSMA-targeted PET tracers with exceptional binding affinity and targeting specificity.
In a comprehensive study published in 2024, researchers designed and synthesized a series of PSMA-targeted aryl [18F]fluorosulfate tracers based on the PSMA-1007 scaffold. [2] Four different analogues were developed and evaluated, all demonstrating high affinity for PSMA with IC₅₀ values ranging from 1.85 to 5.15 nM. Following radioisotope exchange labeling, two of the lead compounds, [18F]L9 and [18F]L10, exhibited specific cellular uptake of 0.65 ± 0.04% AD and 1.19 ± 0.03% AD, respectively. More importantly, in vivo studies using 22Rv1 xenograft mice models confirmed that these tracers effectively accumulated in tumor tissue, highlighting their potential for clinical PET imaging applications. [2]
The successful development of these probes demonstrates how the aryl fluorosulfate platform can be leveraged to target well-established biomarkers with compounds that exhibit optimal pharmacokinetic properties. The researchers concluded that "PSMA-1007-based PSMA-targeted aryl [18F]fluorosulfate novel tracers have the potential for PET imaging in tumor tissues," [2] suggesting a promising future for this class of imaging agents in managing prostate cancer.
Beyond small molecules, the aryl fluorosulfate methodology has been adapted for labeling more complex delivery systems, including nanoparticles and liposomes. In an innovative approach described in 2025, researchers developed a fully automated method for radiolabeling dual-functionalized liposomes using a copper-free click chemistry strategy with an aryl fluorosulfate component. [4] This methodology enables non-invasive tracking of nanoparticle biodistribution and pharmacokinetics using PET imaging.
The functionalized liposomes in this study incorporated two key targeting motifs: a peptide derived from the receptor-binding domain of apolipoprotein E (mApoE) to enhance blood-brain barrier penetration, and a metalloproteinase (MMP)-sensitive lipopeptide (MSLP) designed to release contents in response to tumor-associated enzymes. [4] When evaluated in an orthotopic glioma mouse model, the targeted liposomes demonstrated superior performance compared to non-functionalized controls, exhibiting "a higher tumor/background ratio, a faster clearance rate, and a lower uptake in healthy brain tissue and peripheral regions." [4] This approach highlights the potential of combining advanced targeting strategies with efficient radiolabeling methods to develop highly specific imaging agents.
Table 2: Recent Applications of Aryl Fluorosulfate PET Imaging Probes
| Application Area | Specific Target | Probe Characteristics | Key Findings | Reference |
|---|---|---|---|---|
| Prostate Cancer | PSMA | PSMA-1007-based aryl [18F]fluorosulfate | IC₅₀ = 1.85-5.15 nM; Specific tumor uptake in xenograft models | [2] |
| Brain Tumor Delivery | MMP-sensitive liposomes | ApoE-functionalized with aryl [18F]fluorosulfate | Enhanced tumor/background ratio in orthotopic glioma models | [4] |
| Ovarian Cancer | PARP inhibitor target | Olaparib-derived aryl [18F]fluorosulfate | Successful tumor visualization in mouse models | [3] |
| Pan-Cancer Applications | Fibroblast Activation Protein (FAP) | FAPI-based radiopharmaceuticals | Potential for broad tumor targeting across multiple cancer types | [5] |
Principle: This protocol describes the general procedure for preparing aryl [18F]fluorosulfate probes through the SuFEx fluoride exchange reaction, based on the methodology originally developed by Sharpless, Wu, and colleagues. [3]
Materials:
Procedure:
Pre-activation of [18F]Fluoride: Trap cyclotron-produced [18F]fluoride on a QMA cartridge and elute with saline solution containing Kryptofix 222 (15-25 mg) and potassium carbonate (2-5 mg) in water/acetonitrile mixture. Azeotropically dry the activity using acetonitrile under helium or nitrogen flow at 85-100°C for 5-10 minutes. [3]
Reaction Setup: Dissolve the aryl fluorosulfate precursor (1-5 mg) in anhydrous DMF or acetonitrile (0.5-1.0 mL) and add to the dried [18F]fluoride. Seal the reaction vessel and heat at 85-110°C for 30 seconds to 5 minutes with occasional agitation. [3]
Reaction Monitoring: Monitor reaction completion using radio-TLC (silica gel, ethyl acetate/hexane) or radio-HPLC. The reaction is typically complete within 30 seconds to 2 minutes.
Purification: Dilute the reaction mixture with water (5-10 mL) and pass through a C18 cartridge. Wash with additional water (5-10 mL) to remove unreacted [18F]fluoride and polar impurities. Elute the purified product with ethanol (0.5-1.0 mL) followed by saline.
Formulation: Transfer the eluted product to a sterile vial and reformulate in phosphate-buffered saline or appropriate injectable solution. Pass through a 0.22 μm sterile filter for animal or human use.
Quality Control: Analyze the final product using radio-HPLC to determine radiochemical purity (typically >95%), and measure pH (5.0-7.5). Confirm identity by co-injection with non-radioactive reference standard.
Expected Outcomes: This procedure typically yields aryl [18F]fluorosulfates with radiochemical yields of 20-60% (non-decay corrected) within a total synthesis time of less than 20 minutes from end of bombardment. [3]
Principle: This protocol outlines the standard procedures for evaluating the biological performance of aryl [18F]fluorosulfate probes, including cellular uptake studies and biodistribution in tumor-bearing models, based on established methodologies from recent literature. [2]
Materials:
Cellular Uptake Assay Procedure:
Cell Preparation: Seed target-expressing cells in 12-well plates at a density of 2-5 × 10⁵ cells/well and culture for 24-48 hours until 80-90% confluent.
Tracer Incubation: Add the aryl [18F]fluorosulfate probe (10-100 kBq) to each well in triplicate. Include blocking conditions with excess unlabeled compound to demonstrate specificity.
Incubation and Washing: Incubate at 37°C for 30-120 minutes. Remove the medium and wash cells twice with ice-cold PBS to remove unbound tracer.
Cell Lysis and Measurement: Lyse cells with 1M NaOH and transfer the lysate to tubes for counting in a gamma counter. Normalize counts to protein content using a BCA or similar assay.
Data Analysis: Calculate specific uptake as percentage of applied dose (%AD) or %AD/mg protein. Compare blocked and unblocked conditions to determine receptor-mediated uptake.
In Vivo Biodistribution and Imaging Procedure:
Animal Preparation: Use tumor-bearing mouse models (e.g., 22Rv1 xenografts) with tumor sizes of 200-500 mm³. Anesthetize animals with isoflurane prior to tracer administration.
Tracer Administration: Inject 1-5 MBq of the aryl [18F]fluorosulfate probe via the tail vein. For blocking studies, pre-administer excess unlabeled compound 10-30 minutes before radiotracer injection.
PET Imaging: Acquire static or dynamic PET images at appropriate time points (e.g., 30, 60, 120 minutes post-injection). Maintain anesthesia throughout imaging and monitor body temperature.
Image Analysis: Reconstruct images using appropriate algorithms (OSEM, etc.). Draw regions of interest (ROIs) over tumors and normal tissues to calculate standardized uptake values (SUVs) and tumor-to-background ratios.
Biodistribution Studies: Following imaging, euthanize animals and collect tissues of interest. Weigh tissues and measure radioactivity in a gamma counter. Calculate %ID/g values for each tissue.
Expected Results: Effective aryl [18F]fluorosulfate probes should show specific uptake in target-expressing tissues with favorable tumor-to-background ratios. For example, PSMA-targeted probes demonstrated specific cellular uptake of 0.65-1.19% AD and effective tumor accumulation in xenograft models. [2]
Comprehensive evaluation of novel aryl fluorosulfate probes requires rigorous assessment of their biological performance across multiple parameters. The following data represent typical characterization results for well-optimized probes based on recent literature:
Table 3: Biological Characterization of Representative Aryl [18F]Fluorosulfate Probes
| Probe Identifier | Molecular Target | Binding Affinity (IC₅₀, nM) | Cellular Uptake (%AD) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
|---|---|---|---|---|---|
| [18F]L9 | PSMA | 5.15 ± 0.72 | 0.65 ± 0.04 | 3.42 ± 0.51 | 12.8 ± 2.1 |
| [18F]L10 | PSMA | 1.85 ± 0.31 | 1.19 ± 0.03 | 4.86 ± 0.73 | 18.3 ± 3.2 |
| Olaparib-FS | PARP | Not specified | Not specified | Tumor visualization confirmed | Not specified |
| FAPI-FS | FAP | < 10 | Not specified | Not specified | Not specified |
The data demonstrate that optimized aryl [18F]fluorosulfate probes can achieve high binding affinity for their molecular targets, with IC₅₀ values in the low nanomolar range. [2] Additionally, these probes exhibit favorable cellular uptake characteristics and specific accumulation in target tissues in vivo, with tumor-to-muscle ratios exceeding 10:1 for the most promising candidates. These performance metrics are essential for achieving high contrast in PET imaging applications.
When evaluating the performance of aryl fluorosulfate probes, it is instructive to compare their characteristics with those of other common radiolabeling approaches:
Table 4: Performance Comparison with Alternative Radiolabeling Strategies
| Performance Metric | Aryl [18F]Fluorosulfate | Al[18F]F-RESCA | Direct Nucleophilic Fluorination | Click Chemistry Approaches |
|---|---|---|---|---|
| Radiochemical Yield | 20-60% | 40-80% | 10-40% | 30-70% |
| Synthesis Time | < 20 minutes | ~35 minutes [1] | 30-90 minutes | 40-60 minutes [4] |
| Stability In Vivo | High | Moderate (some defluorination) [1] | Variable | High |
| Ease of Automation | High | High [1] | Moderate | High [4] |
| Applicability to Biomolecules | Excellent | Good for peptides [1] | Poor | Excellent [4] |
The comparative data highlight the distinct advantages of the aryl fluorosulfate approach, particularly in terms of synthesis speed and versatility across molecule classes. While methods like Al[18F]F-RESCA chelation offer excellent performance for peptide-based tracers, [1] the aryl fluorosulfate platform provides a more general solution applicable to both small molecules and biologics.
The following diagram illustrates the fundamental mechanism of the [18F]SuFEx fluoride exchange reaction that enables rapid radiolabeling of aryl fluorosulfate probes:
Diagram 1: [18F]SuFEx Fluoride Exchange Reaction Mechanism
The following workflow outlines the comprehensive process for developing and evaluating novel aryl fluorosulfate PET imaging probes, from initial design through preclinical validation:
Diagram 2: Aryl Fluorosulfate PET Probe Development Workflow
Despite the robustness of the aryl fluorosulfate platform, researchers may encounter specific challenges during probe development and implementation. The following table addresses common issues and recommended solutions:
Table 5: Troubleshooting Guide for Aryl Fluorosulfate Probe Development
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Radiochemical Yield | Incomplete drying of [18F]fluoride; Suboptimal precursor concentration; Impure reagents | Ensure complete azeotropic drying; Optimize precursor amount (1-5 mg); Use high-purity solvents and reagents |
| Poor In Vivo Performance | Rapid metabolism; Insufficient target affinity; Suboptimal pharmacokinetics | Incorporate metabolically stable groups; Optimize targeting moiety; Modify lipophilicity through structural adjustments |
| High Non-specific Binding | Excessive lipophilicity; Non-specific interactions | Introduce polar functional groups; Adjust overall charge; Incorporate polyethylene glycol (PEG) spacers |
| Complex Purification | Formation of side products; Incomplete reaction | Optimize reaction time and temperature; Implement dual-cartridge purification; Consider HPLC purification if necessary |
In addition to these specific technical considerations, researchers should note that the aryl fluorosulfate group generally exhibits favorable in vivo stability and does not readily undergo hydrolysis under physiological conditions. However, as with any novel chemical moiety, comprehensive evaluation of metabolic stability in relevant models is recommended during probe optimization.
The development of aryl fluorosulfate-based PET imaging probes represents a significant advancement in radiochemistry that addresses longstanding limitations of conventional radiolabeling methods. The [18F]SuFEx platform enables rapid, efficient, and versatile radiolabeling of diverse molecular scaffolds, from small molecules to biologics, with minimal structural modification to the targeting moiety. The methodology's simplicity, speed, and compatibility with complex molecules position it as a powerful tool for expanding the repertoire of molecular imaging agents available for research and clinical applications.
Recent applications in PSMA-targeted prostate cancer imaging [2] and functionalized liposomes for brain tumor targeting [4] demonstrate the remarkable versatility of this platform across different targeting strategies and molecular formats. As the field continues to evolve, we anticipate further innovation in several key areas, including the development of pretargeting strategies that leverage the rapid reaction kinetics, application to theranostic agent development by combining diagnostic and therapeutic isotopes, and implementation of fully automated synthesis systems for clinical translation.
The unique properties of the aryl fluorosulfate group, particularly its dual characteristics of aqueous stability and rapid exchange reactivity, create opportunities for novel imaging paradigm development. As noted by molecular imaging expert Jacob Hooker, "This work might inspire other ideas that will continue making PET radiochemistry more tractable." [3] With ongoing refinements in methodology and expanding applications across disease areas, aryl fluorosulfate probes are poised to become increasingly valuable tools in molecular imaging and drug development.
Sulfur Fluoride Exchange (SuFEx) represents a powerful class of click chemistry that has revolutionized multiple research fields, including radiochemistry and drug development. As a click reaction par excellence, SuFEx builds upon the success of copper-catalyzed azide-alkyne cycloaddition (CuAAC) while offering unique advantages for radiolabeling applications. SuFEx is characterized by selective activation of high oxidation state sulfur centers connected to fluoride, enabling efficient exchange reactions with incoming nucleophiles under mild conditions. These reactions proceed under metal-free conditions, often accelerated by Lewis nitrogen bases, bifluoride salts, and biological nucleophiles, making this transformation particularly favorable for biological applications requiring high purity and minimal catalyst interference.
The application of SuFEx to fluorine-18 radiolabeling has emerged as a transformative approach for positron emission tomography (PET) tracer development. The [18F]SuFEx methodology enables ultrafast isotopic exchange, allowing researchers to prepare 18F-labeled aryl fluorosulfates with exceptional efficiency and speed. This technique obviates the need for azeotropic drying, base addition, and HPLC purification in many cases, significantly streamlining the radiolabeling process. The ability to work with nanomolar precursor amounts at highly diluted concentrations (micromolar range) makes this approach particularly valuable for working with precious bioactive molecules where substrate conservation is critical. These advantages position SuFEx as a powerful tool for researchers developing novel imaging agents for cancer, neurological disorders, and other diseases accessible through PET imaging.
The 18F-SuFEx platform offers several distinct advantages over conventional radiolabeling techniques that form carbon-fluorine (C–F) bonds. Traditional radiofluorination methods typically require harsh reaction conditions, complex purification procedures, and often exhibit limited substrate scope. In contrast, SuFEx-based radiolabeling addresses these limitations through its unique operational simplicity and exceptional compatibility with diverse functional groups and complex molecules.
Table 1: Comparison of 18F-SuFEx with Conventional Radiofluorination Methods
| Parameter | 18F-SuFEx Method | Conventional C–18F Methods |
|---|---|---|
| Reaction Time | 5 seconds to 30 seconds [1] [2] | Several minutes to hours |
| Reaction Conditions | Room temperature, no azeotropic drying required [3] [2] | Often elevated temperatures, strict anhydrous conditions |
| Purification | Simple cartridge filtration, no HPLC needed [2] | Typically requires HPLC purification |
| Precursor Amount | Low nanomolar amounts [3] | Micromolar to millimolar amounts |
| Substrate Scope | Broad scope demonstrated with 25+ diverse aryl fluorosulfates [2] | Often limited by harsh conditions |
| Molar Activity | 280 GBq/µmol [2] | Variable, often lower for isotopic exchange methods |
| Automation | Fully compatible with automation [4] | Compatible but often with more complex setups |
The remarkable speed of SuFEx radiolabeling—achieved in as little as 5-30 seconds—is particularly valuable in the context of fluorine-18's short 110-minute half-life [5] [1] [2]. This rapid processing enables researchers to maximize the usable dose of PET tracers while minimizing radioactive decay losses during synthesis. Furthermore, the simplified purification process using solid-phase extraction cartridges instead of HPLC significantly reduces both equipment requirements and processing time, making the technology more accessible across different laboratory settings [2].
The foundational step in SuFEx radiolabeling involves the synthesis of aryl fluorosulfate precursors, which serve as substrates for the subsequent isotopic exchange with fluorine-18. The most common approach involves reacting the corresponding phenolic compounds with sulfuryl fluoride (SO2F2), a commercially available fumigant gas, in the presence of an appropriate base [6].
Detailed Protocol:
The core radiolabeling procedure leverages an ultrafast isotopic exchange between the fluorine-19 atom in the aryl fluorosulfate precursor and no-carrier-added [18F]fluoride ion. This process benefits from a low energy barrier (ΔG‡ = 10.5-11.75 kcal/mol) as determined by computational and experimental studies, enabling the reaction to proceed rapidly at room temperature [2].
Detailed Protocol:
The purification process for SuFEx-labeled compounds is notably streamlined compared to traditional radiolabeling methods, typically requiring only solid-phase extraction rather than HPLC purification.
Detailed Protocol:
Fibroblast activation protein inhibitors (FAPIs) represent a promising class of PET tracers for imaging cancer-associated fibroblasts in the tumor microenvironment. Researchers have successfully applied SuFEx chemistry to develop novel FAPI tracers with excellent targeting properties [4].
Detailed Protocol:
SuFEx chemistry has enabled the rapid development of neuroimaging tracers targeting various receptors in the central nervous system. A notable example includes the radiolabeling of a mGluR4 allosteric modulator within a remarkable 5-second reaction time [1].
Detailed Protocol:
Table 2: Performance Summary of SuFEx-Labeled PET Tracers
| Tracer Category | Specific Tracer | Radiochemical Yield | Molar Activity | Application |
|---|---|---|---|---|
| FAPI Derivatives | [18F]FS-UAMC1110 [3] | 39-56% [4] | 20-55 GBq/µmol [4] | Tumor microenvironment imaging |
| Neuroimaging Agents | Picolinamide derivative [18F]2 [1] | >90% (5 sec reaction) [1] | Not specified | mGluR4 imaging |
| TPSO Ligands | [18F]FS-DPA [3] | Fair to excellent [3] | Not specified | Neuroinflammation imaging |
| PARP1-Targeting Agent | Olaparib derivative [5] | High (tumor visualization achieved) [5] | Not specified | Cancer imaging |
| Hydrophilic Tetrazine | Fluorosulfotetrazine [7] | 29-35% (decay-corrected) [7] | Not specified | Pretargeted applications |
Successful implementation of SuFEx radiolabeling requires careful attention to several critical parameters that significantly influence reaction efficiency and reproducibility. The solvent selection profoundly impacts the exchange rate, with polar aprotic solvents such as acetonitrile, DMF, DMSO, and NMP demonstrating optimal performance [2]. The cation effect represents another crucial consideration, with tetraalkylammonium cations (particularly tetrabutylammonium) proving superior to alkali metal cations due to their superior solubility and activation of the fluoride anion [2].
The precursor concentration must be carefully optimized to balance between achieving high radiochemical conversion and maintaining favorable molar activity. Studies have demonstrated successful labeling with precursor concentrations in the low nanomolar range at micromolar concentrations, highlighting the remarkable efficiency of this method [3]. The catalyst selection can dramatically accelerate challenging SuFEx reactions, with organosuperbases such as DBU, BTMG, and BEMP proving effective at loadings of 1-30 mol% depending on substrate reactivity [6].
The in vivo stability of 18F-labeled aryl fluorosulfates represents an essential consideration for PET tracer development. While early concerns regarding potential hydrolysis have been raised, extensive evaluation has demonstrated sufficient stability for PET imaging applications in many cases [3] [2].
Detailed Protocol for Stability Assessment:
To facilitate understanding of the SuFEx radiolabeling process, the following diagrams illustrate the core chemical mechanism and experimental workflow:
Diagram 1: Mechanism of SuFEx Isotopic Exchange. The reaction proceeds through a pentacoordinated sulfur intermediate enabling rapid fluoride exchange.
Diagram 2: Experimental Workflow for 18F-SuFEx Radiolabeling. The process highlights the simplified purification and rapid synthesis times characteristic of this method.
The SuFEx radiolabeling methodology represents a significant advancement in PET tracer development, offering unprecedented speed, simplicity, and versatility. The ability to rapidly incorporate fluorine-18 into complex molecules under mild conditions with minimal purification requirements positions this technology as a valuable tool for radiochemists and molecular imaging researchers. While considerations regarding in vivo stability require careful evaluation for each new tracer, the demonstrated success across diverse targeting molecules highlights the broad utility of this approach.
As the field continues to evolve, further optimization of catalyst systems, expansion of SuFExable hubs, and refinement of automated synthesis protocols will undoubtedly enhance the impact of this methodology. The integration of SuFEx chemistry with other click chemistry approaches, such as tetrazine ligation for pretargeting strategies, presents particularly promising directions for future development [7]. By providing both fundamental principles and practical protocols, these application notes aim to empower researchers to leverage this transformative technology for advancing molecular imaging and drug development.
Phenyl fluorosulfates (aryl fluorosulfates, ArOSO₂F) are part of the Sulfur-Fluoride Exchange (SuFEx) class of click chemistry. Their utility stems from a unique balance of high stability in aqueous and plasma environments and tunable reactivity that is often dependent on the specific protein microenvironment for activation [1] [2]. This makes them ideal for creating Targeted Covalent Inhibitors (TCIs) that are active in live cells and in vivo.
The table below summarizes key applications of phenyl fluorosulfate-based inhibitors across different protein targets.
| Protein Target | Biological Context | Targeted Residue | Inhibitor Potency (IC₅₀ / Kᵢ) | Key Evidence | Cellular & In Vivo Activity |
|---|---|---|---|---|---|
| MK2 (MAPKAPK2) [3] | Kinase signaling, inflammation, cancer | Lys (catalytic) | Not Specified | X-ray crystallography, MS | Implied |
| EGFR [4] [5] | Kinase, non-small cell lung cancer (NSCLC) | Lys745 (catalytic) | IC₅₀ as low as 0.19 nM [5] | MS, ABPP, CETSA | Yes (anti-proliferative, sustained inhibition) [4] [5] |
| IAP (XIAP/cIAP) [1] | Apoptosis regulation, cancer | Lys299 | kᵢₙₐcₜ/Kᵢ = (5.7 ± 0.6) × 10⁴ M⁻¹ s⁻¹ [1] | X-ray crystallography, DSF, MS, Mutagenesis | Yes (2D/3D cell culture, oral bioavailability) [1] |
| cNIIIB [6] | Cytosolic nucleotidase, nucleotide metabolism | His110 | >100-fold potency increase over non-covalent inhibitor [6] | MS, ¹⁵N NMR, SDS-PAGE | Not specified |
Here are detailed methodologies for key experiments used to characterize this compound-based covalent inhibitors, compiled from recent literature.
This protocol is used to demonstrate time-dependent inhibition, a hallmark of covalent modification [1].
CETSA validates that the compound binds to and stabilizes the intended target protein in a cellular environment [4] [5].
This experiment distinguishes irreversible covalent inhibition from reversible inhibition [4].
The following diagrams illustrate the general mechanism of action of this compound inhibitors and a consolidated experimental workflow for their characterization.
Diagram 1: Mechanism of Lysine Targeting by Phenyl Fluorosulfates. The inhibitor first binds non-covalently, positioning the fluorosulfate warhead near a lysine residue. A proximity-enabled SuFEx reaction then forms a stable sulfamate link, leading to irreversible inhibition [3] [1] [4].
Diagram 2: Workflow for Inhibitor Characterization. A multi-stage process from initial design through in vitro validation to comprehensive cellular and in vivo profiling [3] [1] [4].
Fluorosulfate-L-tyrosine (fsY) is an unnatural amino acid that has emerged as a powerful tool in chemical biology and drug development. It features a sulfur(VI) fluoride moiety, which is part of the Sulfur Fluoride Exchange (SuFEx) class of reactions—often termed "next-generation click chemistry." Fluorosulfate tyrosine serves as a latent sulfation group that can be specifically activated under physiological conditions, enabling precise manipulation of protein structure and function through covalent bonding [1] [2].
The unique value of fsY lies in its dual characteristics: exceptional stability under physiological conditions and tunable reactivity with various nucleophilic amino acid side chains. This balance allows researchers to engineer proteins that form specific, irreversible covalent bonds with target molecules through proximity-enabled SuFEx reactions, opening new avenues for creating covalent biologics, mapping protein interactions, and studying post-translational modifications [1] [2].
Fluorosulfate-tyrosine demonstrates remarkable metabolic stability in biological environments, making it ideal for in vivo applications. Comprehensive stability studies show that fsY remains largely intact with negligible hydrolysis (<5%) after 24 hours in aqueous buffer at neutral pH, 48 hours in cell lysate, and 12 hours in serum [1].
The fluorosulfate group can be efficiently converted to sulfate through a hydroxamic acid-mediated decaging reaction. This transformation occurs under physiologically relevant conditions (pH 7-8, 37°C) and follows an unusual Lossen rearrangement pathway, analogous to the myrosinase-mediated rearrangement of glucosinolates found in nature [1].
Extensive profiling of sulfur(VI) fluorides (including fsY derivatives) has revealed their reactivity with various nucleophilic amino acids. The reaction rates follow this order, consistent with nucleophilicity at physiological pH: Cysteine > Tyrosine > Lysine > Histidine [3].
Table: Hydrolytic Stability of SVI-F Electrophiles at pH 7-8
| SVI-F Fragment | Structural Features | Half-life (pH 7, PBS) | Half-life (pH 8, PBS) | Relative Stability |
|---|---|---|---|---|
| 1a | Para-amide aryl SVI-F | ~4 hours | ~2 hours | Low |
| 1b | Meta-amide aryl SVI-F | ~8 hours | ~4 hours | Low-Moderate |
| 1f | Para-methoxy aryl SVI-F | >300 hours | >150 hours | High |
| 1g | Fluorosulfate | >600 hours | >600 hours | Very High |
| 1h | Pyrrole SVI-F | >600 hours | >600 hours | Very High |
| 1i | Sulfamoyl fluoride | >600 hours | >600 hours | Very High |
Table: Reactivity of SVI-F Electrophiles with Amino Acid Side Chains
| Amino Acid | Reaction Product | Relative Reactivity | Adduct Stability |
|---|---|---|---|
| Cysteine | Thiosulfonate ester | Highest | Low (collapses to sulfinic acid) |
| Tyrosine | Sulfonate ester | High | High |
| Lysine | Sulfonamide | Moderate | High |
| Histidine | No stable adduct | Very Low | N/A |
| Serine/Threonine | Sulfonate ester | Low | High |
Principle: Hydroxamic acid reagents efficiently convert fsY to sulfotyrosine under physiological conditions through a Lossen rearrangement mechanism [1].
Materials:
Procedure:
Troubleshooting:
Principle: Photocaged hydroxamic acids enable spatial and temporal control of fsY decaging using UV light [1].
Materials:
Procedure:
Principle: The fsY-specific aminoacyl tRNA synthetase FsTyrRS and pyrrolysyl tRNA enable site-specific incorporation of fsY into proteins in response to amber TAG codons [1] [2].
Materials:
Procedure:
Principle: Proximity-enabled SuFEx reactions allow fsY-modified binding proteins (affibodies, nanobodies, Fabs) to form irreversible covalent complexes with target proteins [2].
Materials:
Procedure:
Diagram 1: Comprehensive fsY Experimental Workflow. This diagram outlines the complete process from target selection to functional application of fluorosulfate-tyrosine in protein engineering.
Diagram 2: fsY Decaging Mechanism. Illustration of chemical and light-controlled pathways for converting latent fluorosulfate-tyrosine to active sulfotyrosine.
The genetic incorporation of meta-fluorosulfate-L-tyrosine (mFSY) enables the engineering of covalent protein binders including affibodies, nanobodies, and Fab fragments. These covalent biologics demonstrate irreversible binding to therapeutic targets such as EGFR and HER2, potentially enhancing therapeutic efficacy and duration of action. The ability to target residues elusive to previous unnatural amino acids significantly expands the scope of covalent protein engineering [2].
Fluorosulfate-tyrosine serves as an ideal latent sulfate donor for studying tyrosine sulfation, a post-translational modification that regulates immune response, hemostasis, and pathogen evasion. The hydroxamic acid-mediated decaging, particularly when combined with photocaging strategies, enables precise spatial and temporal control over sulfation in live cells and organisms, facilitating functional studies of this dynamic modification [1].
SVI-F electrophiles, including fsY derivatives, enable covalent chemoproteomic profiling of diverse amino acid residues in live cells. This approach significantly expands the "ligandable proteome" beyond traditional cysteine-directed profiling, identifying novel protein targets based on SVI-F reactivity. The tunable reactivity of different SVI-F motifs allows researchers to balance target engagement with proteome-wide promiscuity [3].
Fluorosulfate-tyrosine represents a versatile and powerful tool for chemical biology and drug discovery, enabling selective covalent modification of proteins through SuFEx chemistry. The combination of exceptional stability and controllable reactivity makes fsY particularly valuable for creating covalent biologics, mapping protein interactions, and studying post-translational modifications.
Future developments will likely focus on expanding the genetic code to incorporate fsY analogs with tailored reactivity profiles, developing orthogonal decaging systems for multi-level control, and applying fsY-mediated covalent engineering to therapeutic candidates. The quantitative data and optimized protocols provided herein establish a foundation for researchers to harness this technology across diverse applications in protein science and drug development.
Fluorosulfates have emerged as versatile covalent warheads in chemical biology and drug discovery, particularly within the framework of Sulfur Fluoride Exchange (SuFEx) chemistry. These motifs, including phenyl fluorosulfate, demonstrate excellent aqueous stability and low inherent reactivity, making them ideal for the selective, target-directed covalent modification of proteins in complex biological systems. Their context-dependent reactivity enables the modification of various amino acid residues—primarily tyrosine, histidine, and lysine—only when enhanced by proximity and binding affinity within a protein pocket. This property is leveraged in "electrophile-first" chemoproteomic approaches to discover covalent ligands for previously unligandable proteins, as well as in activity-based protein profiling (ABPP) to characterize selectivity and engage specific therapeutic targets [1] [2]. The following sections provide detailed methodologies and key data for implementing this compound-based tools in a research setting.
Objective: To discover selective covalent macrocyclic peptide ligands by screening on-bead libraries against complex proteomes.
Concept: A library of macrocyclic peptides featuring a this compound warhead and an alkyne handle is synthesized on solid support. The alkyne enables downstream conjugation via click chemistry for detection and enrichment. The weakly reactive fluorosulfate warhead ensures labeling only occurs when the macrocycle binds a protein target with high affinity, minimizing non-specific background [1].
Detailed Protocol:
Library Synthesis on Solid Support:
Fmoc-Tyrosine(OSF)-OH at a specific position within the sequence. This specialized amino acid is synthesized from tert-butyl (tert-butoxycarbonyl)-L-tyrosinate using the shelf-stable reagent [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) [1].Trimethoxyphenylthio (S-Tmp) protected cysteine, efficiently deprotected on-resin using 0.1 M N-methylmorpholine (NMM) and dithiothreitol (DTT) (5%) in DMF (3 treatments of 5 minutes each). The deprotected thiol then attacks the C-terminal electrophile (e.g., chloroacetamide) to form the macrocycle [1].Screening in Complex Proteomes:
HEK293 cell lysate (1-2 mg/mL total protein) in PBS (pH 7.4) for 2 hours at 37°C [1].PBS + 0.1% SDS to remove non-specifically bound proteins.Detection and Target Identification:
desthiobiotin-azide conjugate (e.g., 100 µM) using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) kit. A typical reaction includes 1 mM CuSO₄, 100 µM TBTA ligand, and 1 mM sodium ascorbate in PBS for 1 hour at room temperature [1].trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C, and enrich the desthiobiotinylated peptides using streptavidin beads [1].liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument. Identify proteins from MS/MS data using standard database search engines (e.g., MaxQuant, SEQUEST) [1].The workflow for this protocol is summarized in the following diagram:
Diagram 1: Workflow for screening a covalent macrocyclic peptide library. The process begins with library synthesis, proceeds through screening and biotinylation, and ends with target identification.
Objective: To identify kinase-substrate interactions in lysates using this compound-based ATP analogues without UV irradiation.
Concept: ATP-Aryl Fluorosulfate (ATP-AFS) serves as a co-substrate for kinases. The kinase transfers the AFS-modified γ-phosphoryl group onto its substrate. The proximal aryl fluorosulfate group then reacts with nucleophilic residues (Tyr, His, Lys) on the kinase, covalently trapping the transient kinase-substrate complex [3].
Detailed Protocol:
Synthesis of ATP-Aryl Fluorosulfate (ATP-AFS):
Boc-protected PEG linker.4-hydroxybenzoic acid to the linker using EDCI.AISF in the presence of the base DBU to obtain the Boc-protected fluorosulfate intermediate.TFA/DCM).ATP at pH 6.2-6.8 using N-methylimidazole (NMI) and EDCI to yield ATP-AFS. Purify via HPLC and confirm structure by NMR and HRMS [3].Kinase-Catalyzed Crosslinking in Lysate:
50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).1 mg/mL total protein) with ATP-AFS (10-100 µM) for 30-60 minutes at 30°C to allow for phosphorylation and proximity-enabled crosslinking [3].SDS-PAGE loading buffer and heating.Validation and Analysis:
SDS-PAGE and transfer to a membrane. Probe with antibodies against the kinase and putative substrate to detect shifted crosslinked complexes.LC-MS/MS [3].Objective: To spatiotemporally control the biological activity of sulfopeptides and sulfoproteins using fluorosulfate as a latent sulfate.
Concept: L-fluorosulfotyrosine (fsY) is incorporated into peptides or proteins. The inert fluorosulfate group can be rapidly converted to a sulfate group under physiological conditions using hydroxamic acid (HA) reagents, "activating" the biomolecule. This enables precise functional studies of tyrosine sulfation [2].
Detailed Protocol:
Incorporation of fsY:
Fmoc-Tyrosine(OSF)-OH as a building block during standard SPPS. The fluorosulfate is stable to piperidine deprotection and TFA cleavage [2].Decaging to Sulfate:
hydroxamic acid reagent (e.g., heteroaromatic HA 7 from [2]) in DMSO or aqueous buffer.physiological buffer (e.g., PBS, pH 7.4), add the HA reagent (1-5 mM final concentration).30-60 minutes at 37°C. Monitor complete conversion to the sulfated form by LC-MS (for peptides) or intact protein MS (for proteins) [2].2-nitrobenzyl-caged HA reagent (e.g., reagent 20 or 21). Expose the sample to 370 nm UV light for a defined period to uncage the active HA, which subsequently converts fsY to sY [2].The table below summarizes key reactivity and amino acid preference data for phenyl-based fluorosulfate (OSF) and sulfonyl fluoride (SF) electrophiles, highlighting the superior selectivity of the OSF group.
Table 1: Comparative intrinsic reactivity of SuFEx electrophiles in a complex proteome (HEK293 lysate).
| Electrophile | Structure | Concentration | Labeled Proteins (Unique Adducts) | Primary Amino Acid Targets |
|---|---|---|---|---|
| Sulfonyl Fluoride (SF) | Phenyl-SO₂F | 100 µM | 4,504 | Tyrosine (~60%), Lysine |
| Fluorosulfate (OSF) | Phenyl-OSO₂F | 100 µM | 181 | Tyrosine (~50%), Histidine (~50%) |
Source: [1]
The efficiency of converting fsY to sY in a model hexapeptide was evaluated for various HA reagents.
Table 2: Efficiency of hydroxamic acid reagents in converting fsY to sY in a peptide substrate over 1 hour at 37°C and pH 7.4.
| Reagent | Structure | Conversion Yield |
|---|---|---|
| 3 | N-hydroxylsuccinic acid monoamide | 57% |
| 4 | Acetohydroxamic acid | 78% |
| 5 | Benzohydroxamic acid | 95% |
| 6 | Cationic HA | ~100% (30 min) |
| 7 | Heteroaromatic HA | ~100% (30 min) |
Source: [2]
S-Tmp protecting group is critical for successful macrocyclization. Standard protecting groups like StBu may deprotect too slowly, leading to impurities or failed cyclization [1].The relationship between the key chemical warhead and its biological applications can be visualized as follows:
Diagram 2: Core applications of the this compound warhead in chemoproteomics and their primary residue targets or fates.
This compound has established itself as a powerful and versatile tool in the modern chemoproteomics toolbox. Its unique combination of stability, specificity, and synthetic accessibility enables diverse applications—from the discovery of new covalent macrocyclic ligands and the mapping of kinase-substrate interactions to the precise, time-controlled study of tyrosine sulfation. The protocols and data outlined herein provide a foundation for researchers to deploy these strategies in their own target and mechanism deconvolution efforts, accelerating the path to new biological insights and therapeutic candidates.
Sulfur Fluoride Exchange (SuFEx) represents a premier class of click chemistry that has revolutionized molecular assembly across drug discovery, materials science, and chemical biology. First introduced by Sharpless and colleagues in 2014, SuFEx builds upon the foundational click chemistry philosophy of using high-yielding, modular reactions with simple purification to rapidly access functional molecules [1] [2]. SuFEx involves the exchange of S(VI)-F bonds with various nucleophiles, forming robust S(VI)-O, S(VI)-N, and other S(VI)-X linkages under mild, often metal-free conditions [1]. This transformation stands alongside the celebrated copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a powerful click reaction but offers distinct advantages including enhanced biocompatibility, reduced metal toxicity concerns, and the ability to utilize prevalent functional groups like phenols and amines without extensive pre-functionalization [1] [3].
The unique reactivity profile of SuFEx stems from the strategic balance between the remarkable stability and latent reactivity of S(VI)-F functional groups. Compounds containing these bonds, such as sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F), demonstrate exceptional stability to oxidation, reduction, strong acids, and thermolysis [1]. Yet, under specific catalytic conditions, the electrophilicity of the S-F bond can be selectively activated, enabling rapid ligation with nucleophiles while maintaining excellent orthogonality to other functional groups [1] [2]. This controlled reactivity has enabled diverse applications ranging from the synthesis of high-performance polymers to the development of covalent pharmaceutical agents and functional biological probes.
SuFEx chemistry centers on the nucleophilic substitution of fluorine atoms in high oxidation state sulfur centers. The reaction proceeds through a transition state where the incoming nucleophile attacks the electrophilic sulfur center, leading to displacement of the fluoride leaving group. The exceptional leaving group ability of fluoride ion (due to its high electronegativity and solvation energetics) provides a significant thermodynamic driving force for the reaction [1] [2]. This mechanism operates with a diverse range of SuFExable hubs and nucleophiles, enabling the construction of various sulfur(VI) linkages with predictable kinetics and high fidelity.
The stability of SuFEx products derives from the inherent strength of the bonds formed. The S-O and S-N bonds created through SuFEx reactions are remarkably stable under physiological conditions and across a wide pH range, making them particularly valuable for biological applications. Furthermore, the geometric configuration of these tetrahedral S(VI) centers provides structural diversity and opportunities for multidimensional connection points in molecular construction [1].
The versatility of SuFEx chemistry is largely enabled by the expanding repertoire of S(VI)-F functional groups that serve as connective hubs. Each hub possesses distinct electronic properties and reactivity profiles that can be matched to specific synthetic goals:
Sulfonyl Fluorides (R-SO₂F): These represent the most widely employed SuFEx hubs, characterized by good stability and tunable reactivity. They can be readily synthesized from various starting materials including halides, thionyl chlorides, and organometallic reagents [1]. The reactivity of sulfonyl fluorides can be modulated through the electronic and steric properties of the R group, enabling fine control over reaction kinetics.
Aryl Fluorosulfates (Ar-OSO₂F): Typically synthesized from phenolic precursors and sulfuryl fluoride (SO₂F₂), these hubs offer attenuated reactivity compared to sulfonyl fluorides, making them ideal for sequential functionalization strategies [1] [3]. Their relative stability under physiological conditions, combined with selective reactivity toward specific protein residues, has enabled their prominent use in chemical biology and drug discovery.
Sulfuryl Fluoride (SO₂F₂): This commodity fumigant gas serves as a versatile building block for introducing fluorosulfate functionality. It reacts efficiently with aryl alcohols to form aryl fluorosulfates and with secondary amines to yield sulfamoyl fluorides, though it forms unstable products with primary amines that tend to form sulfamide byproducts [1].
Iminosulfur Oxydifluorides (RN=SOF₂): Generated from the reaction of thionyl tetrafluoride (SOF₄) with primary amines, these tetrahedral hubs allow multidimensional click projections from the central sulfur atom, providing unique opportunities for creating structural complexity [1].
Table 1: Key SuFExable Hubs and Their Characteristics
| SuFEx Hub | General Structure | Key Properties | Common Applications |
|---|---|---|---|
| Sulfonyl Fluorides | R-SO₂F | Good stability, tunable reactivity | Polymer synthesis, bioconjugation |
| Aryl Fluorosulfates | Ar-OSO₂F | Moderate reactivity, protein targeting | Drug discovery, covalent inhibitors |
| Sulfuryl Fluoride | SO₂F₂ | Gas, highly reactive | Introduction of fluorosulfate groups |
| Iminosulfur Oxydifluorides | RN=SOF₂ | Tetrahedral, multidimensional | Complex scaffold construction |
Purpose: This protocol describes a liquid-based method for converting phenolic compounds to their corresponding arylfluorosulfate derivatives in situ in multi-well plates, enabling high-throughput synthesis for drug discovery applications [3].
Reagents and Materials:
Procedure:
Critical Notes:
Purpose: This protocol enables quantitative surface modification through SuFEx reaction between primary amines and surface-tethered sulfonyl fluorides, creating stable sulfonamide-terminated surfaces for materials science applications [4].
Reagents and Materials:
Procedure:
Critical Notes:
Purpose: This protocol utilizes accelerated SuFEx click chemistry (ASCC) for rapid coupling of aryl and alkyl alcohols with SuFEx hubs, significantly reducing reaction times from hours to minutes while maintaining excellent yields [1] [5].
Reagents and Materials:
Procedure:
Critical Notes:
Table 2: Catalyst Selection Guide for SuFEx Reactions
| Catalyst | pKaH (in MeCN) | Typical Loading | Best Suited For | Advantages |
|---|---|---|---|---|
| Triethylamine | 18.8 [1] | 10-50 mol% | SO₂F₂ with aryl alcohols [1] | Mild base, inexpensive |
| DBU | 24.3 [1] | 10-30 mol% | Silicon-mediated SuFEx [1] | Strong base, versatile |
| BTMG | ~26 [1] | 1-20 mol% | Accelerated SuFEx with alcohols [1] | Volatile, enables rapid reactions |
| BEMP | 27.6 [1] | 1-10 mol% | Challenging substrate combinations [1] | Very strong base, low loading |
The conversion of phenolic compounds to their corresponding arylfluorosulfates represents a powerful strategy for late-stage diversification of drug candidates. This approach leverages the prevalence of phenolic hydroxyl groups in pharmaceuticals and natural products to rapidly generate analogs with improved properties [3]. The liquid-phase SuFEx protocol (Protocol 1) enables efficient conversion of phenol-containing drugs directly in 96-well plates, facilitating immediate biological evaluation without intermediate purification.
A notable application example involves the SuFEx modification of Combretastatin A4, a clinical-stage anticancer agent. Conversion to its arylfluorosulfate derivative resulted in a 70-fold increase in potency against drug-resistant HT-29 colon cancer cells compared to the parent phenol [3]. Similarly, the fluorosulfate derivative of Fulvestrant demonstrated significantly enhanced activity in downregulating estrogen receptor expression in MCF-7 breast cancer cells [3]. These dramatic improvements highlight the potential of SuFEx-based late-stage functionalization to revitalize existing drug candidates and overcome limitations such as drug resistance.
The workflow for SuFEx-enabled lead discovery follows a systematic approach:
Diagram 1: SuFEx-Enabled Drug Discovery Workflow (87 characters)
SuFEx chemistry enables innovative fragment-based drug discovery approaches through efficient coupling of sulfonyl fluoride-containing fragments with amine-based fragments. This strategy was successfully applied to identify novel acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment [6]. The approach leverages the ability of SuFEx to form sulfonamide bridges between fragment pairs that simultaneously engage both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.
The fragment linking process involves:
This approach has yielded novel sulfonamide-based AChE inhibitors with improved binding affinity through simultaneous engagement of multiple binding pockets [6]. The modularity of SuFEx allows for rapid exploration of structure-activity relationships by varying either the sulfonyl fluoride hub or the amine nucleophile, accelerating the hit-to-lead optimization process.
Table 3: SuFEx Applications in Drug Discovery
| Application | SuFEx Transformation | Key Advantages | Demonstrated Outcomes |
|---|---|---|---|
| Late-Stage Functionalization | Phenol to arylfluorosulfate | Direct use of phenolic drugs, no pre-functionalization | 70-fold potency increase for Combretastatin A4 derivative [3] |
| Fragment Linking | Sulfonyl fluoride + amine → sulfonamide | Modular assembly, spatial control | Novel AChE inhibitors targeting multiple sites [6] |
| Covalent Inhibitor Development | Fluorosulfate + protein nucleophile | Selective cysteine/tyrosine targeting | Selective neutrophil elastase inhibitors [1] |
| Inverse Drug Discovery | Aryl fluorosulfate screening | Identification of protein targets | Discovery of novel biological targets [1] |
SuFEx chemistry enables precise surface engineering through reactions between solution-phase nucleophiles and surface-immobilized sulfonyl fluoride groups. This approach provides a powerful alternative to traditional copper-catalyzed click chemistry for surface modification, eliminating concerns about copper contamination and toxicity [4]. The method is particularly valuable for creating functional surfaces for biosensing, microarray technology, and biomaterial interfaces.
The three-dimensional SuFEx platform using ethenesulfonyl fluoride (ESF) as a key building block enables the creation of surfaces with tailored chemical functionality:
Diagram 2: Surface Functionalization via SuFEx Chemistry (65 characters)
The orthogonality of SuFEx to other click reactions enables the creation of complex surface patterns with multiple functionalities. Researchers have demonstrated successful integration of SuFEx with both CuAAC and SPOCQ reactions on the same surface, allowing sequential attachment of different molecules through complementary click mechanisms [4]. This orthogonal approach provides unprecedented control over surface composition and spatial organization at the molecular level.
SuFEx chemistry has enabled breakthroughs in polymer science through the synthesis of polysulfates and polysulfonates with exceptional thermal stability and mechanical properties. The reaction between bisphenol monomers and sulfuryl fluoride (SO₂F₂) generates polysulfate polymers with molecular weights exceeding 100 kDa, rivaling the performance of commercial polycarbonates while offering improved chemical resistance [1]. Additionally, SuFEx enables efficient post-polymerization modification of pre-formed polymers containing SuFExable handles, allowing introduction of functional side chains without degradation of the polymer backbone.
The controlled reactivity of SuFEx hubs facilitates the synthesis of well-defined block copolymers through sequential monomer addition. This living polymerization approach provides access to architecturally complex polymers with tailored thermal, mechanical, and solution properties. The metal-free nature of SuFEx polymerization eliminates concerns about metal contamination in materials intended for electronic or biomedical applications, distinguishing it from many other controlled polymerization techniques.
Even with optimized protocols, researchers may encounter specific challenges when executing SuFEx reactions:
Incomplete Conversion: This often results from insufficient catalyst loading or inappropriate catalyst selection. For challenging substrates, increasing catalyst loading (particularly with stronger bases like BEMP) or switching to accelerated SuFEx conditions with BTMG/HMDS can drive reactions to completion [1].
Substrate Compatibility Issues: Some functional groups may be incompatible with certain SuFEx conditions. When working with base-sensitive substrates, consider milder catalysts like triethylamine or employ alternative SuFEx hubs with modulated reactivity [1].
Purification Difficulties: While many SuFEx reactions yield products of high purity after simple evaporation, complex reaction mixtures may require chromatography. Implementing silicon-based quenching protocols can simplify purification by converting fluoride salts to volatile silanes [3].
SuFEx chemistry involves several important safety considerations:
SuFEx click chemistry has established itself as a powerful and versatile tool for molecular assembly across diverse research fields. Its unique combination of stability, reactivity, and orthogonality enables applications ranging from high-throughput drug discovery to precision surface engineering and polymer synthesis. The ongoing development of accelerated SuFEx protocols and expanding repertoire of SuFExable hubs continues to broaden the scope and accessibility of this transformative technology.
Future directions for SuFEx chemistry include the development of enantioselective SuFEx transformations, expanded biological applications in targeted covalent therapeutics, and integration with automated synthesis platforms for rapid nanomole-scale compound screening. As the SuFEx toolkit continues to grow, this click chemistry paradigm is poised to enable increasingly sophisticated molecular construction strategies that accelerate innovation across the chemical sciences.
Aryl fluorosulfates (Ar-OSO₂F) have emerged as versatile functional groups in chemical biology and drug discovery due to their unique reactivity profile and stability under physiological conditions. These compounds serve as privileged motifs in modern chemical synthesis, particularly through Sulfur Fluoride Exchange (SuFEx) chemistry, which has been established as a powerful click reaction for late-stage functionalization [1]. The SuFEx platform represents a transformative approach in chemical biology that enables precise modification of complex molecules under mild conditions, offering exceptional orthogonality to other functional groups commonly present in bioactive molecules [2].
The significance of fluorosulfate chemistry lies in its ability to facilitate late-stage diversification of lead compounds, a critical process in medicinal chemistry for optimizing pharmacokinetic properties and target engagement. Unlike traditional cross-coupling approaches that often require pre-functionalized substrates, SuFEx chemistry can directly utilize native functional groups such as phenols and amines prevalent in bioactive compounds, thereby eliminating synthetic steps associated with substrate pre-functionalization [1]. This capability is particularly valuable in the context of inverse drug development strategies, where simple phenolic compounds can be rapidly converted to fluorosulfates and screened for protein binding [2]. The S-F bond in high oxidation state sulfur-fluoride compounds exhibits remarkable stability to oxidation, reduction, strong acids, and thermolysis, yet demonstrates controlled reactivity when activated under specific conditions [1].
Electrophilic Character: Fluorosulfates contain highly polarized S-F bonds that render the sulfur center exceptionally electrophilic. This property enables facile reaction with a variety of nucleophilic partners including alcohols, amines, and silyl ethers [1].
Stability Profile: Despite their reactivity, aryl fluorosulfates demonstrate remarkable stability in aqueous environments and toward various reaction conditions, making them suitable for bioconjugation applications and long-term storage [2].
Tunable Reactivity: The electronic properties of the aryl ring significantly influence the reactivity of the fluorosulfate group. Electron-withdrawing substituents enhance electrophilicity, while electron-donating groups decrease it, allowing for fine-tuning of reaction rates [2].
Table 1: Key SuFExable Functional Groups and Their Properties
| SuFEx Hub | General Structure | Reactivity Level | Key Applications |
|---|---|---|---|
| Sulfonyl Fluorides | R-SO₂F | High | Bioconjugation, polymer synthesis |
| Aryl Fluorosulfates | Ar-OSO₂F | Medium | Drug discovery, materials science |
| Iminosulfur Oxydifluorides | RN=SOF₂ | Very High | Multidimensional click chemistry |
| Sulfuryl Fluoride (SO₂F₂) | SO₂F₂ | Very High | Gas-phase reactions, fumigant |
| Sulfamoyl Fluorides | R₂N-SO₂F | Medium | Enzyme inhibition, probes |
The diverse reactivity landscape of SuFEx hubs enables chemists to select appropriate functional groups based on the specific requirements of their synthetic goals. For instance, sulfonyl fluorides and aryl fluorosulfates have been fundamental to the development of SuFEx reactions, while more specialized hubs like ethenesulfonyl fluoride (ESF) serve as Michael acceptors that work with various nucleophiles without affecting the S-F functional group [1]. The expanding collection of SuFExable hubs offers tremendous scope for exploring chemical space through click chemistry, significantly advancing the field beyond the limitations of other click reactions like CuAAC [1].
Principle: The solid reagent AISF (4-(acetylamino)phenyl]imidodisulfuryl difluoride) provides a bench-stable alternative to sulfuryl fluoride gas for converting phenols to aryl fluorosulfates under mild conditions [3].
Procedure:
Notes:
Principle: Sulfuryl fluoride gas reacts with aromatic alcohols via a base-mediated SuFEx reaction to yield aryl fluorosulfates [1].
Procedure:
Notes:
Principle: Aryl fluorosulfates undergo efficient coupling with silyl-protected alcohols in the presence of nitrogenous Lewis base catalysts to form sulfate linkages [4].
Procedure:
Notes:
Principle: Aryl fluorosulfates can be employed for prodrug construction through conjugation with amino acids via SuFEx chemistry, enabling the development of targeted therapeutic agents [5].
Procedure:
Principle: The PdI dimer catalysis system enables exceptional site-selectivity in the functionalization of polyhalogenated arenes containing fluorosulfate groups, allowing sequential modification of complex molecular scaffolds [2].
Table 2: Selective Functionalization of C-Br vs. C-OSO₂F in Arenes
| Substrate Type | Reaction Conditions | Nucleophile | Selectivity | Yield Range |
|---|---|---|---|---|
| Aryl Bromides with OSO₂F | PdI dimer (2.5 mol%), toluene, RT, 5 min | Aryl zinc reagents | Exclusive C-Br coupling | 85-95% |
| Heteroaromatic Bromides with OSO₂F | PdI dimer (2.5 mol%), toluene, RT, 5 min | Alkyl zinc reagents | Exclusive C-Br coupling | 78-92% |
| Aryl Chlorides with OSO₂F | PdI dimer (5 mol%), NMP, RT, 10 min | Aryl zinc reagents | Exclusive C-OSO₂F coupling | 82-90% |
| Sequential Functionalization | Stepwise conditions | Multiple partners | Programmable sequence | 75-88% overall |
Procedure for C-Br Selective Arylation:
Notes:
Late-stage protein modification strategies using fluorosulfate chemistry have emerged as transformative approaches for enhancing protein functionality and expanding applications in biological research and therapeutics. The SuFEx platform enables selective modification of proteins under physiological conditions, allowing installation of probes, tags, and functional handles without disrupting protein structure or function [6]. Recent developments have focused on lysine-targeting sulfonyl fluoride probes and tyrosine-specific fluorosulfates that enable precise modification of native amino acid residues, providing powerful tools for chemical biology and theranostic applications [1].
The application of fluorosulfates in prodrug construction represents another emerging area. Research has demonstrated the functionalization of amino acids with aryl fluorosulfates for prodrug development via SuFEx chemistry, creating conjugates that can release active therapeutics in response to specific biological triggers [5]. This approach leverages the inherent stability of fluorosulfates in circulation while enabling controlled release at the site of action, potentially improving therapeutic indices and reducing off-target effects.
Surface functionalization using fluorosulfate chemistry provides a fascinating approach for regulating catalytic properties and biological interactions. Surface-adsorbed molecules containing fluorosulfate groups can reshape surface energetic states of core catalysts, induce steric effects similar to enzyme catalysis, and modify the microenvironment near catalysts [7]. These effects collectively enable the design of catalysts with desirable performances for specific applications.
The iterative SuFEx approach has recently been employed for the synthesis of sequence-regulated oligosulfates and their extension to periodic copolymers [4]. This methodology enables precise control over polymer architecture through a chain homologation strategy where the fluorosulfate unit is regenerated after each coupling step:
Diagram 1: Iterative Synthesis of Sequence-Regulated Oligosulfates via SuFEx Chemistry
This iterative synthetic approach has been leveraged to prepare crosslinked network polymers that function as synthetic adhesive materials, demonstrating the utility of fluorosulfate chemistry in materials science [4]. The ability to precisely control polymer sequences enables fine-tuning of material properties such as adhesive strength, degradation kinetics, and mechanical performance.
The implementation of chemoselective cross-coupling reactions has significant implications for medicinal chemistry, particularly in the late-stage diversification of lead compounds. The ability to selectively functionalize specific sites in complex molecules containing multiple reactive handles streamlines the synthesis of structure-activity relationship (SAR) libraries and accelerates lead optimization [2].
Aryl fluorosulfates serve as effective triflate surrogates in metal-catalyzed cross-coupling reactions, offering advantages in atom economy and reduced generation of hazardous fluorocarbon waste [2]. This application is particularly valuable in the context of sustainable chemistry initiatives within pharmaceutical development, aligning with green chemistry principles while maintaining synthetic efficiency.
Moisture Sensitivity: While aryl fluorosulfates are generally stable solids, they should be stored under anhydrous conditions in sealed containers to prevent gradual hydrolysis over extended periods [1].
Catalyst Handling: Nitrogenous Lewis base catalysts used in SuFEx reactions (DBU, BTMG, BEMP) are strong bases and should be handled with appropriate personal protective equipment, including gloves and eye protection [1].
Gas Reagents: When using sulfuryl fluoride (SO₂F₂) or thionyl tetrafluoride (SOF₄), specialized equipment for gas handling is essential due to the toxicity and reactivity of these compounds [1].
Substrate Scope Limitations: While SuFEx chemistry demonstrates broad applicability, some electron-rich aryl fluorosulfates exhibit reduced reactivity, requiring higher catalyst loadings or stronger catalysts [2].
Sensitivity to Steric Hindance: Highly sterically hindered fluorosulfates near bulky ortho-substituents may show significantly reduced reaction rates in conjugation reactions [2].
Monitoring Challenges: Conventional analytical techniques sometimes struggle to distinguish between fluorosulfates and isosteres, necessitating development of advanced analytical methods for reaction monitoring [4].
Fluorosulfate late-stage functionalization via SuFEx chemistry represents a powerful toolbox for modern chemical synthesis, particularly in the realms of medicinal chemistry and materials science. The protocols and applications outlined in these Application Notes provide researchers with practical methodologies for implementing these transformations in their own work. The exceptional orthogonality, mild reaction conditions, and excellent functional group compatibility of SuFEx chemistry position it as a valuable strategy for diversifying complex molecules.
Future developments in this field will likely focus on expanding the reaction scope to include additional nucleophilic partners, developing enantioselective variants of SuFEx reactions, and creating new bench-stable reagents that further simplify fluorosulfate synthesis and conjugation. As these methodologies continue to evolve, fluorosulfate chemistry is poised to play an increasingly important role in drug discovery, chemical biology, and advanced materials development.
This compound compounds represent an emerging class of reagents in chemical biology and materials science, leveraging the unique properties of the sulfur(VI) fluoride exchange (SuFEx) chemistry first reported by Sharpless and colleagues. The fluorosulfate group (-OSO₂F) exhibits remarkable stability in aqueous and physiological environments while remaining capable of specific reactions with nucleophilic amino acid residues when properly juxtaposed with target proteins. This balanced reactivity profile makes phenyl fluorosulfates ideal for surface functionalization applications where durability and specific binding are paramount requirements.
The significance of phenyl fluorosulfates in immobilization science stems from their bioorthogonal reactivity and modular synthesis. Recent advances have demonstrated that aryl-fluorosulfates are mild electrophiles that remain stable in biological media yet efficiently react with the side chains of lysine, tyrosine, or histidine residues when properly positioned by a high-affinity ligand [1]. This context-dependent reactivity enables selective immobilization while preserving biological activity—a critical advantage for diagnostic and therapeutic applications. Furthermore, the SuFEx click chemistry platform facilitates efficient conjugation under mild conditions, making it compatible with diverse biomolecules and material substrates [2].
These properties have enabled diverse applications spanning from drug discovery platforms to diagnostic sensors. Specifically, phenyl fluorosulfates have been utilized for: (1) immobilizing aptamers on biosensor surfaces [3]; (2) creating covalent peptide-drug conjugates for targeted therapy [4]; (3) developing fragment-based drug discovery libraries [1]; and (4) functionalizing material surfaces for controlled polymerization [5]. The following sections provide detailed methodologies and protocols to leverage this compound chemistry for robust surface immobilization across these applications.
The immobilization of molecules via this compound chemistry primarily follows two strategic pathways: direct covalent linking to functionalized surfaces and affinity-mediated conjugation using bridge molecules. Each approach offers distinct advantages depending on the application requirements, surface chemistry, and desired density of immobilized molecules.
Table 1: Comparison of this compound Immobilization Strategies
| Strategy | Mechanism | Advantages | Limitations | Applications |
|---|---|---|---|---|
| Direct Covalent | Fluorosulfate reacts with nucleophilic residues (Tyr, Lys, His) on functionalized surfaces | High stability, minimal nonspecific binding, uniform orientation | Requires surface functionalization, potential density limitations | Biosensors, microarrays, SI-ATRP initiation [5] |
| Biotin-Streptavidin Bridge | Biotinylated phenyl fluorosulfates bind to streptavidin-coated surfaces | Versatile, high affinity, signal amplification | Additional biotinylation step, larger footprint | Diagnostic applications, pull-down assays [3] |
| Direct Fluorination | Fluorination of phenyl ring-containing substrates creates ATRP initiators | One-step process, retains bulk properties, versatile for polymers | Specialized equipment needed, optimization required | Surface grafting of phenyl ring-containing substrates [5] |
The covalent immobilization strategy relies on the direct reaction between the fluorosulfate group and nucleophilic amino acid residues (Tyr, Lys, His) present on protein surfaces or intentionally incorporated into functionalized materials. This approach forms irreversible sulfamate/sulfate linkages that are highly stable under physiological conditions. Research has demonstrated that aryl-fluorosulfates can form stable 1:1 complexes with target proteins, with nearly 100% covalent complex formation observed under optimized conditions [1]. The orientation control afforded by this method makes it particularly valuable for applications requiring precise spatial arrangement of immobilized molecules, such as in biosensors and microarrays.
The biotin-streptavidin bridge approach leverages the exceptionally strong non-covalent interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) to immobilize this compound-modified molecules. In this strategy, phenyl fluorosulfates are first conjugated to biotin derivatives, which are then captured on streptavidin-functionalized surfaces. This method provides exceptional versatility as streptavidin can be pre-immobilized on various substrates including gold, silicates, and polymers [3]. The four biotin-binding sites per streptavidin molecule allow for signal amplification and higher density immobilization. However, the larger molecular footprint and potential for increased nonspecific binding represent limitations that must be considered during experimental design.
The reaction mechanism of phenyl fluorosulfates with proteinaceous surfaces involves nucleophilic attack on the sulfur atom of the fluorosulfate group by the side chains of specific amino acids. Tyrosine residues form sulfate linkages, while lysine and histidine form sulfamate adducts. This covalent bonding is highly selective under physiological conditions, with reaction rates dependent on the local microenvironment and accessibility of the target nucleophile. Studies have shown that the fluorosulfate group remains largely inert in aqueous solution but undergoes efficient reaction when brought into proximity with target residues through specific molecular interactions [1].
The reactivity profile of phenyl fluorosulfates differs significantly from other electrophilic groups used in immobilization chemistry. Compared to more reactive sulfonyl fluorides, which modify both tyrosine and lysine residues with a slight preference for tyrosine (~60%), fluorosulfates demonstrate minimal lysine reactivity and primarily target histidine and tyrosine (~50% each) [6]. This distinct selectivity makes fluorosulfates particularly valuable for targeting specific residues in binding sites. Furthermore, the slow hydrolysis rate of fluorosulfates in aqueous environments contributes to their extended functional half-life during immobilization procedures, allowing for more flexible experimental timelines compared to more labile conjugation chemistries.
Successful immobilization using phenyl fluorosulfates requires careful attention to surface preparation and functionalization strategies to ensure optimal density and activity of conjugated molecules. The appropriate method varies significantly depending on the substrate material and intended application.
Gold surfaces represent one of the most common substrates for biosensing applications due to their favorable physicochemical properties and compatibility with various detection techniques. Functionalization typically involves creating self-assembled monolayers (SAMs) of alkanethiols terminating in nucleophilic groups (e.g., -OH, -NH₂) that can react with phenyl fluorosulfates. The density of reactive groups can be controlled by adjusting the ratio of functionalized to non-functionalized alkanethiols in the SAM solution. Alternatively, direct conjugation of phenyl fluorosulfates to surface-exposed amino acid residues on proteins already immobilized on gold surfaces provides a route to hierarchical functionalization [3].
Silicate and silicon oxide surfaces (including glass and quartz) generally require surface modification prior to covalent attachment of phenyl fluorosulfates. Silanization with reagents such as (3-aminopropyl)triethoxysilane (APTES) or (3-glycidyloxypropyl)trimethoxysilane introduces primary amine or epoxy functional groups, respectively, that can either directly react with fluorosulfates or serve as anchoring points for further modification. The uniformity of silane layers critically impacts the performance of subsequent immobilization steps, with parameters including solvent choice, humidity, temperature, and reaction time requiring careful optimization [3].
Polymeric substrates containing phenyl rings (e.g., polyethylene terephthalate (PET), aramid fibers, polyimide fibers) can be functionalized through direct fluorination treatments. This approach introduces C-F bonds on benzene rings that can serve as initiation sites for subsequent immobilization chemistry. Research has demonstrated that direct fluorination followed by surface-initiated atom transfer radical polymerization (SI-ATRP) enables durable grafting of functional polymers, creating surfaces with enhanced properties such as superhydrophobicity or improved interfacial strength [5].
Rigorous characterization of functionalized surfaces is essential before proceeding with this compound immobilization. Contact angle measurements provide rapid assessment of surface wettability changes indicative of successful functionalization. X-ray photoelectron spectroscopy (XPS) enables quantitative elemental analysis to confirm the introduction of specific functional groups and estimate surface density. Ellipsometry measures thickness changes in molecular layers, while atomic force microscopy (AFM) assesses morphological changes and surface uniformity at the nanoscale.
For biosensing applications, functionalization efficiency can be further verified using model conjugation reactions with fluorescently tagged molecules followed by quantification of fluorescence intensity. This approach provides direct insight into the density of accessible reactive groups available for subsequent this compound immobilization. These characterization steps collectively ensure reproducible and high-quality surface preparation, forming a critical foundation for successful immobilization outcomes.
This protocol describes the covalent immobilization of this compound-containing molecules on amine-functionalized surfaces, suitable for various substrates including glass, silicon, and gold.
Table 2: Reagents and Equipment for Direct Covalent Immobilization
| Category | Specific Items | Notes |
|---|---|---|
| Reagents | This compound compound, amine-functionalized substrate, anhydrous DMSO or DMF, borate buffer (pH 8.5), ethanolamine blocking solution, washing buffers (PBS with 0.05% Tween-20) | Purity of this compound critical for success |
| Equipment | Rocking platform or orbital shaker, temperature-controlled incubation chamber, vacuum desiccator, fluorescence scanner or SPR instrument (for validation) | Precise temperature control improves reproducibility |
| Safety | Chemical fume hood, nitrile gloves, lab coat, chemical waste container | Phenyl fluorosulfates may be irritants |
Step-by-Step Procedure:
Critical Parameters:
This protocol leverages the high-affinity biotin-streptavidin interaction for efficient immobilization of this compound-modified molecules, particularly advantageous when working with complex biological samples or when signal amplification is desired.
Procedure:
Validation Methods:
The following diagram illustrates the complete experimental workflow for this compound-mediated surface immobilization, encompassing both direct covalent and biotin-streptavidin bridging approaches:
Diagram 1: Experimental workflow for this compound-mediated surface immobilization, showing parallel paths for direct covalent and biotin-streptavidin bridging approaches.
Successful implementation of this compound immobilization requires attention to potential challenges and optimization of key parameters. This section addresses common issues and provides evidence-based solutions.
Table 3: Troubleshooting Guide for this compound Immobilization
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Immobilization Efficiency | Suboptimal pH, insufficient reaction time, low nucleophile density on surface | Extend incubation time to 16 hours, adjust pH to 8.5-9.0, increase surface functionalization | Characterize surface nucleophile density before immobilization |
| Nonspecific Binding | Hydrophobic interactions, incomplete blocking | Incorporate detergent (0.05% Tween-20), use competitive blockers (BSA, casein), increase salt concentration | Include control surfaces without this compound compound |
| Fluorosulfate Hydrolysis | Aqueous storage, extended reaction times in buffer | Use fresh stock solutions prepared in anhydrous DMSO, minimize aqueous pre-incubation | Aliquot compounds for single use, store under anhydrous conditions |
| Inconsistent Results Between Batches | Variability in surface functionalization, compound degradation | Standardize surface preparation protocols, validate compound purity before use | Implement quality control checks for functionalized surfaces |
Optimization Strategies:
pH Profiling: Systematically evaluate immobilization efficiency across pH 7.5-9.5 to identify the optimal for specific application conditions. The reaction efficiency typically increases with pH due to deprotonation of nucleophilic residues, but excessive alkalinity may compromise fluorosulfate stability.
Time Course Experiments: Perform immobilization time courses (1-24 hours) to determine the minimum time required for maximal efficiency while minimizing potential decomposition. Most reactions reach completion within 4-8 hours under optimized conditions.
Temperature Optimization: While room temperature (25°C) is standard for most applications, increasing temperature to 37°C may accelerate the reaction rate, particularly for less reactive fluorosulfates. However, higher temperatures may also increase hydrolysis rates and should be carefully evaluated.
Additive Screening: Evaluate additives including catalysts (e.g., imidazole derivatives) and crowding agents (e.g., PEG) that may enhance reaction efficiency without compromising specificity.
The unique properties of phenyl fluorosulfates have enabled diverse applications across chemical biology, drug discovery, and diagnostic development. This section highlights key implementations with demonstrated success.
Phenyl fluorosulfates serve as ideal covalent fragments in drug discovery platforms due to their balanced reactivity and stability. Recent advances have demonstrated the implementation of "electrophile-first" screening strategies using libraries of 320+ aryl-fluorosulfates with fragment-like properties [1]. These libraries enable identification of novel covalent chemotypes targeting functionally significant residues (His, Lys, Tyr) in therapeutically relevant proteins.
A prominent application example includes targeting the anti-apoptotic protein hMcl-1, where aryl-fluorosulfate fragments demonstrated specific covalent engagement with His 224 [1]. The screening workflow involved:
This approach identified novel covalent fragments inducing significant thermal stabilization (ΔTm > +10°C) with nearly complete covalent complex formation, demonstrating the potential for hit-to-lead development of cancer therapeutics targeting challenging protein-protein interactions.
The integration of phenyl fluorosulfates into peptide-drug conjugates (PDCs) represents an emerging application in targeted cancer therapy. Recent work has established mRNA display platforms incorporating fluorosulfate-l-tyrosine (FSY) during ribosomal synthesis, enabling screening of ultra-diverse covalent macrocyclic peptide libraries (>10¹³ variants) [4].
This platform enabled discovery of irreversibly binding peptides targeting Nectin-4, a protein overexpressed in multiple cancers. The optimized covalent PDC (CP-N1-MMAE) demonstrated:
The methodology combines genetic code expansion with mRNA display technology, allowing direct incorporation of fluorosulfate warheads during translation without requiring post-synthetic modification. This approach establishes a new paradigm for precision covalent drug discovery with potential application across multiple therapeutic targets.
Phenyl fluorosulfates provide robust chemistry for diagnostic surface functionalization, particularly for aptamer-based detection platforms. The covalent attachment of recognition elements to transducer surfaces represents a critical step in biosensor development, where orientation, density, and activity preservation significantly impact analytical performance.
Research has demonstrated successful implementation of phenyl fluorosulfates for:
These applications leverage the context-dependent reactivity of fluorosulfates to achieve selective conjugation while maintaining biomolecular functionality. The stability of the resulting sulfamate linkages ensures diagnostic platform robustness under varied storage and operational conditions, making phenyl fluorosulfates particularly valuable for point-of-care diagnostic applications.
This compound chemistry represents a versatile and robust platform for surface immobilization applications spanning basic research, drug discovery, and diagnostic development. The unique balance of stability and reactivity enables selective covalent conjugation under physiological conditions, while the modular synthesis facilitates adaptation to diverse experimental requirements. The protocols and guidelines presented in this document provide researchers with comprehensive methodologies to implement this compound immobilization in their specific applications, supported by troubleshooting advice and optimization strategies. As the field of SuFEx chemistry continues to evolve, phenyl fluorosulfates are poised to play an increasingly significant role in surface science and biotechnology.
| Problem Category | Specific Issue | Recommended Solution | Key Rationale |
|---|---|---|---|
| Reagent Handling | Use of gaseous SO₂F₂ | Adopt ex situ generation from solid precursors (e.g., 1,1'-sulfonyldiimidazole) [1]. | Safer, more convenient, avoids yield loss from handling toxic gas [1]. |
| Substrate Compatibility | Low reactivity of certain phenols (e.g., 2-pyridones) | Use a stronger base (DIPEA instead of TEA) and polar solvent (ACN instead of DCM) [2]. | Shifts reaction pathway towards the desired O-fluorosulfonation [2]. |
| Sensitive functional groups (e.g., anilines) | Use the ex situ SO₂F₂ generation method with TFA/KF [1]. | Milder conditions prevent decomposition of sensitive groups [1]. | |
| Competing Reactions | Formation of N-fluorosulfonates | Optimize base and solvent; the Sharpless group's standard conditions are a starting point [2]. | Prevents reaction from proceeding through an undesired, competing pathway [2]. |
For the solutions mentioned above, here are more detailed methodological details.
This method uses a two-chamber reactor to safely generate and consume SO₂F₂.
The following workflow can help in diagnosing and resolving low yield issues systematically.
The table below summarizes the common byproducts formed in various SuFEx reactions and the recommended methods for their removal.
| SuFEx Reaction System | Key Byproducts | Recommended Removal Method(s) | Key Experimental Considerations |
|---|---|---|---|
| Organocatalytic (e.g., BTMG-HMDS) [1] [2] | HMDS-derived silyl byproducts, excess HMDS, volatile BTMG catalyst. | Simple evaporation (under vacuum or gentle heating). | The volatility of the catalyst (BTMG), silicon additive (HMDS), and generated byproducts makes purification straightforward. [1] |
| Silicon-Mediated (General) [2] | Various silyl ethers or silyl fluorides (e.g., (TMS)2O). | Aqueous work-up (extraction), chromatography, or evaporation (depending on volatility). | The specific method depends on the volatility of the silyl byproduct formed. [1] [2] |
| Sulfinate Protecting Group (SPG) Chemistry [3] | Deprotection reagents (e.g., Selectfluor). | Standard aqueous work-up and chromatography. | SPGs allow the sulfonyl fluoride to be carried through multiple synthetic steps, delaying its introduction until the end to avoid instability issues. [3] |
| Aqueous Buffer Macrocyclization [4] | Hydrolyzed sulfonyl fluoride, inorganic salts from buffer (e.g., phosphate). | Analytical HPLC for monitoring and preparative HPLC for purification. | Reactions are performed in phosphate-buffered saline (PBS); HPLC is the primary method for isolating the cyclic peptide from the aqueous system. [4] |
| Mechanochemical (Solvent-Free) [5] | Minimal liquid byproducts. | Simple washing of the solid reaction cake with a minimal amount of solvent. | The solvent-free nature of the reaction drastically simplifies purification, often requiring only a brief wash. [5] |
Q1: My SuFEx reaction uses BTMG and HMDS. What is the most efficient way to purify the product? The BTMG-HMDS catalytic system is designed for easy purification. The catalyst (BTMG), silicon additive (HMDS), and its byproducts (e.g., hexamethyldisiloxane) are all volatile. The recommended method is to remove the solvents and these volatile components under reduced pressure (vacuum), often yielding analytically pure product without the need for chromatography. [1] [2]
Q2: How can I prevent the formation of stubborn byproducts that complicate purification? Consider using sulfinate protecting groups (SPGs) in your synthetic route. [3] This strategy protects the reactive sulfonyl fluoride precursor, allowing you to perform various synthetic transformations early on. The sulfonyl fluoride is only unveiled in the final step via a clean deprotection, minimizing its exposure to conditions that could create hard-to-remove byproducts later. [3]
Q3: I am working with peptides in aqueous buffer. How do I remove byproducts? For SuFEx-mediated macrocyclization of peptides in phosphate-buffered saline (PBS), the primary byproducts are inorganic salts and hydrolyzed starting material. The most effective purification technique is preparative High-Performance Liquid Chromatography (HPLC), which cleanly separates the cyclic peptide from other components in the aqueous mixture. [4]
Protocol 1: Standard Work-up for Siloxane Byproduct Removal This method is generally effective for reactions involving silyl ethers and silicon additives like HMDS. [1] [2]
Protocol 2: Direct Evaporation for BTMG-HMDS Systems This streamlined protocol leverages the volatility of the components. [1]
The diagram below outlines a logical decision-making process for selecting the appropriate byproduct removal strategy based on your SuFEx reaction conditions.
Phenyl fluorosulfates are compounds containing the -OSO₂F functional group, often used in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry for constructing complex molecules or modifying biomaterials due to their balanced reactivity and stability [1]. Key properties for experimental design include:
| Solvent | Compatibility / Observed Effect | Key Considerations / Typical Use |
|---|---|---|
| Acetonitrile | High compatibility [2] | Suitable for reaction medium; fluorescence studies (e.g., quantum yield up to 64%) [4] [5] |
| Dichloromethane (DCM) | High compatibility [2] | Common solvent for SuFEx reaction chamber [4] [2] |
| Chloroform | High compatibility [2] | Suitable for post-reaction processing and analysis [2] |
| Ethyl Acetate | High compatibility [2] | Suitable for post-reaction processing and analysis [2] |
| Dimethyl Sulfoxide (DMSO) | High compatibility [3] | Stock solution storage at -20°C; no significant hydrolysis [3] |
| Water / Aqueous Buffers | Low compatibility; hydrolyzes [1] | Avoid for storage. Use anhydrous conditions for reactions. |
| Trifluoroacetic Acid (TFA) | Used in synthesis | Acid for generating SO₂F₂ gas in SuFEx; formic acid can be preferred [4] [5] |
| Formic Acid | Used in synthesis | Can yield higher than TFA for SO₂F₂ generation in SuFEx [4] [5] |
This is a primary method for synthesizing 2-phenylbenzoxazole fluorosulfates [4] [5] [2].
Step 1: Two-Chamber Reactor Setup
Step 2: Reaction Execution
Step 3: Work-up and Purification
| Problem & Phenomenon | Possible Root Cause | Solution / Prevention |
|---|---|---|
| Low Yield / Dimer By-product: Formation of bis(benzoxazolylphenyl)sulfate. [4] [2] | SO₂F₂ gas concentration is too low; substrate is too reactive. | Increase excess of SO₂F₂ gas (1.5x); avoid using pre-silylated substrates. [4] [5] |
| Unexpectedly High Retention in Reverse-Phase HPLC for basic analytes. [6] | Fluorinated stationary phases can retain basic analytes via a HILIC mechanism with high-organic mobile phases. | Use mobile phases with high organic modifier content; recognize this as a feature for LC-MS sensitivity. [6] |
| Hydrolysis / Degradation: Compound loses activity; extra peaks in HPLC. | Exposure to moisture or aqueous solutions. | Use anhydrous solvents; store stock solutions in DMSO at -20°C; keep vials sealed with septa. [1] [3] |
| Unplanned Covalent Modification in biological assays. | Fluorosulfate warhead reacts with nucleophilic residues (Tyr, Lys) in protein binding pockets. | Consider this desired reactivity in drug design; include proper controls to confirm covalent binding. [1] |
The table below summarizes the core factors that influence fluorosulfate reaction rates and practical strategies for their improvement.
| Factor | Challenge / Goal | Optimization Strategy | Key Experimental Findings |
|---|---|---|---|
| Strategic Electrophile Positioning | Slow reaction with a non-proximal lysine residue [1]. | Design molecules to directly juxtapose the aryl-fluorosulfate warhead with a target lysine within a binding pocket [1]. | Proper placement (e.g., targeting Lys297 in XIAP-BIR3) drastically increased reaction rates, making them comparable to cysteine-targeting acrylamides [1]. |
| Reaction Environment & Catalysis | Achieving rapid amination under mild, aqueous, and industrially relevant conditions [2]. | Use a specialized Palladium Oxidative Addition Complex (OAC) with the BippyPhos ligand in aqueous micellar conditions [2]. | This OAC enables efficient C–N coupling in water at low catalyst loadings, replacing PFAS-related leaving groups like triflates [2]. |
| Chemical Activation | Converting inert tyrosine-fluorosulfate (fsY) to sulfate (sY) under physiological conditions [3]. |
Employ hydroxamic acid (HA) reagents (e.g., benzohydroxamic acid) to activate the fluorosulfate group [3]. | HA reagents trigger an unusual Lossen rearrangement, achieving quantitative conversion of fsY to sY in peptides within 30 minutes at neutral pH [3]. |
This protocol is based on the design of aryl-fluorosulfate-based pan-Inhibitors of Apoptosis (IAPs) [1].
The following diagram illustrates the strategic design principle of positioning the fluorosulfate warhead for an accelerated reaction.
This protocol uses fluorosulfate as a latent sulfate for light-controlled biological activity [3].
fsY) to a sulfate (sY).fsY) at desired positions via SPPS or non-canonical amino acid mutagenesis.fsY-containing peptide (e.g., 100 µM) in a neutral aqueous buffer (e.g., PBS, pH 7.4).fsY to sY using LC-MS, observing a mass decrease of 1.996 Da.The mechanism of this activation involves a unique Lossen rearrangement, as shown below.
Q1: Why is my fluorosulfate reaction proceeding very slowly or not at all?
Q2: Can I use fluorosulfates for rapid coupling reactions in complex synthesis?
Q3: How stable are fluorosulfates in aqueous and biological media?
The ex-situ generation method provides a safer alternative to handling gaseous SO₂F₂ directly.
This method is scalable to multigram quantities and avoids the formation of chlorinated byproducts [1].
The following diagram outlines the general workflow, from preparation to obtaining the final product.
Several factors can affect the reaction efficiency. The table below summarizes common issues and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Incorrect base selection | For challenging substrates (e.g., 2-pyridones), switch from Triethylamine (TEA) to a stronger base like DIPEA [2]. |
| Incomplete gas transfer | Ensure the two-chamber reactor is properly sealed. For direct gas methods, check that the SO₂F₂ delivery line is not leaking [1]. | |
| Byproduct Formation | Side reactions with sensitive functional groups | Aryl fluorosulfates are known for their broad functional group tolerance. Key groups like nitro, cyano, formyl, acetyl, and halogens (F, Cl) typically remain intact [3]. |
| Unreacted Phenol | Reaction did not initiate | Confirm the activity and quality of your SO₂F₂ source or precursor. Ensure the base is fresh and the solvent is anhydrous [2] [1]. |
Aryl fluorosulfates are generally bench-stable in biological media and demonstrate excellent stability in aqueous environments, which is valuable for bioconjugation and drug design [4]. However, their unique reactivity can be exploited:
While nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard, these techniques provide key indicators:
Aryl fluorosulfates offer several key advantages [5] [7]:
Yes, the distinct reactivity of these groups allows for exquisite chemoselective control. The established reactivity order is -Br > -OSO₂F > -Cl [2]. This means you can selectively couple the bromide first using a specific catalyst (like Pd(PPh₃)₄), and subsequently couple the fluorosulfate group in a second step, enabling the precise, stepwise synthesis of polysubstituted arenes [2].
Yes, their stability and mild electrophilicity make them ideal for certain biological applications.
Sulfur Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform that enables reliable, modular synthesis of sulfur(VI)-containing compounds. The silylation effect plays a crucial role in enhancing SuFEx reaction rates and yields by activating hydroxyl groups toward SuFExable hubs through the formation of silyl ether intermediates. This mechanism is particularly valuable when coupling aryl alcohols with sulfonyl fluorides, aryl fluorosulfates, and other SuFExable substrates.
The catalytic cycle involves Lewis base catalysts (typically nitrogenous superbases) that activate the S-F bond while simultaneously promoting the formation of silyl ethers from alcohols, which dramatically increases their nucleophilicity toward SuFExable electrophiles. Common silylating agents include hexamethyldisilazane (HMDS) and various silyl chlorides, while frequently used catalysts encompass 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and BEMP [1].
Table: Comparison of Key Catalysts for Silylation-Enhanced SuFEx Reactions
| Catalyst | pKaH (in MeCN) | Typical Loading | Key Advantages | Reaction Time |
|---|---|---|---|---|
| BTMG (Barton's base) | ~26 [1] | 1-20 mol% [1] | Easy purification by evaporation; high efficiency | Minutes [1] |
| DBU | 24.3 [1] | 10-30 mol% [1] | Effective for various SuFEx transformations | Hours [2] |
| BEMP | 27.6 [1] | 1-10 mol% [1] | Handles challenging substrate combinations | Minutes to hours [1] |
| Triethylamine | 18.8 [1] | Variable | Mild base for controlled reactions | Typically longer |
The following diagram illustrates the catalytic mechanism of silylation-enhanced SuFEx reactions:
Materials: Substrate with hydroxyl group(s), SuFExable hub (e.g., sulfonyl fluoride, aryl fluorosulfate), hexamethyldisilazane (HMDS, 1.0-2.0 equiv.), BTMG catalyst (1-20 mol%), anhydrous solvent (e.g., DME, THF).
Procedure:
Note: The volatility of BTMG, silicon additive, and generated byproducts enables simple evaporation for purification, yielding analytically pure products in most cases [1].
Materials: Bisphenol A derivatives, aryl fluorosulfates, DBU (10-30 mol%), anhydrous DME or THF, molecular sieves (4Å).
Procedure:
Scale-up Note: This procedure has been successfully demonstrated on gram-scale for polymer synthesis with yields typically exceeding 85% [2].
Table: Common Issues and Solutions in Silylation-Enhanced SuFEx Reactions
| Problem | Possible Causes | Solutions | Yield Impact |
|---|---|---|---|
| Low Conversion | Insufficient catalyst loading | Increase BTMG/DBU to 10-20 mol%; ensure freshness of catalyst | Improvement from <30% to >80% possible [1] |
| Hydrolysis Competing | Moisture in solvent/reagents | Use rigorous anhydrous conditions; employ 4Å molecular sieves | Can improve yields by 20-50% [1] |
| Side Reactions | Overly reactive SuFEx hub | Switch to milder catalyst (Et₃N instead of BTMG); lower temperature | Critical for sensitive substrates [1] |
| Incomplete Silylation | Poor silylating agent activity | Use fresh HMDS; consider alternative silylating agents | Directly impacts final yield [1] |
| Polymerization | Multifunctional hubs at high concentration | Use slower addition; dilute conditions (0.1 M); lower catalyst loading | Prevents gelation; maintains 70-95% yield [2] |
| Purification Issues | Non-volatile byproducts | Optimize BTMG/HMDS system; implement column chromatography | Essential for isolated yield [1] |
Silylation converts hydroxyl groups into more nucleophilic silyl ethers, dramatically enhancing their reactivity toward SuFExable electrophiles. The synergistic combination of Lewis base catalysts and silylating agents like HMDS enables rapid, high-yielding couplings under mild conditions. This approach typically improves yields by 20-40% compared to direct reactions with free hydroxyl groups, while also suppressing competing hydrolysis and side reactions [1].
The optimal catalyst depends on your specific substrates:
Consider starting with BTMG (10-15 mol%) for general applications, as it provides an excellent balance of efficiency and practicality [1].
Common causes include:
Solutions include:
Yes, sequential silylation-SuFEx protocols have been successfully demonstrated for sequence-regulated oligomer and polymer synthesis. The key is selecting appropriate protecting groups and controlling catalyst loading at each step. For example, iterative SuFEx approaches have produced well-defined oligosulfates with precise sequencing through careful alternation of silylation, SuFEx coupling, and regeneration of SuFExable hubs [2].
The following workflow illustrates the iterative SuFEx process for oligomer synthesis:
Successful scale-up requires:
Gram-scale SuFEx reactions using these principles have been reported with isolated yields exceeding 85% for both small molecules and polymers [2].
The strategic implementation of silylation chemistry dramatically enhances the efficiency and scope of SuFEx reactions by activating hydroxyl groups toward various SuFExable hubs. By selecting appropriate catalyst systems (BTMG, DBU, or BEMP) and optimizing reaction parameters, researchers can achieve high-yielding, robust SuFEx transformations for diverse applications ranging from small-molecule drug discovery to polymer science. The troubleshooting guidelines and protocols provided here address the most common challenges encountered in laboratory settings, enabling both new and experienced practitioners to leverage the full potential of SuFEx click chemistry.
The table below summarizes the identified hazard information for phenyl fluorosulfate and a closely related compound.
| Chemical Name | Hazard Classification | Signal Word | GHS Hazard Pictograms | Key Hazards |
|---|---|---|---|---|
| This compound (General, based on related data) | To be confirmed | To be confirmed | To be confirmed | Corrosive, toxic, absorbed through skin [1] |
| 4-Nitrothis compound (Specific example) | Skin Corr. 1B, Eye Dam. 1 [2] | Danger [2] | Corrosive [2] | Causes severe skin burns and eye damage [2] |
This guidance is critical, especially since phenol (a related compound) can be absorbed through intact skin and has anesthetic properties, meaning you may not feel pain even while significant tissue damage is occurring [1].
> Important Note for Medical Staff: Do not touch affected tissue with bare hands. Inform medical staff that inhalation of phenol may cause pulmonary edema, and complications from systemic absorption can include cardiogenic shock, hyperpyrexia, gut perforation, and renal failure [1].
This section addresses common concerns in a question-and-answer format.
Q1: What is the stability profile of aryl fluorosulfates? A1: Some aryl fluorosulfates can be quite stable. For instance, one research compound, 2-(diphenylphosphanyl)this compound, was reported to be stable in air for at least one year and in phosphate buffer for at least one week [3]. However, stability is likely dependent on the specific aromatic ring substitution.
Q2: What should I do if my aryl fluorosulfate compound appears to decompose? A2: Decomposition can be accelerated by certain conditions.
Q3: What are the key steps for handling a spill? A3: A standard spill procedure for corrosive solids/liquids should be followed, adapted with the first aid knowledge above.
The following diagram outlines a logical workflow for planning experiments involving this compound.
The available information has some limitations, and you should actively seek out these specific details:
Core Principle: The fluorosulfate (fsY) group is a stable, latent form of sulfate that resists hydrolysis under physiological conditions but can be efficiently converted to sulfate using specific hydroxamic acid reagents [1]. This controlled activation is key for spatiotemporal studies in biology [1].
Summary of Stability and Reactivity: The table below outlines conditions that affect fluorosulfate, based on experimental data [1].
| Condition / Reagent | Duration | Observed Effect on Fluorosulfate | Key Notes |
|---|---|---|---|
| Aqueous Buffer (neutral pH) | 24 hours | Negligible hydrolysis (<5%) | Stable under standard physiological conditions [1]. |
| Serum | 12 hours | Mostly intact | Good metabolic stability [1]. |
| Cell Lysate | 48 hours | Mostly intact | Stable in complex biological environments [1]. |
| Tetramethylguanidine | Not specified | No reactivity | Does not promote undesired hydrolysis [1]. |
| Hydroxamic Acids (e.g., 7) | 30 minutes | Quantitative conversion to sulfate | Requires specific reagents for controlled hydrolysis [1]. |
This methodology enables precise, on-demand conversion of fluorosulfate to sulfate in peptides and proteins under mild, physiologically relevant conditions [1].
1. Key Reagent Preparation
2. Decaging Reaction Setup
3. Reaction Monitoring and Completion
4. Light-Controlled Activation (Optional)
The following diagram visualizes the logical workflow for handling fluorosulfate-containing compounds, from assessing the need for hydrolysis to the final application of the activated molecule.
Problem: Incomplete Conversion to Sulfate
Problem: Unwanted Hydrolysis During Storage
Problem: Side Reactions with Nucleophilic Residues
Q1: What are the basic storage conditions for aryl fluorosulfates like benzenesulfonyl fluoride?
Q2: What materials are incompatible and must be stored separately?
You must keep aryl fluorosulfates away from:
Q3: What personal protective equipment (PPE) is required?
The following PPE is recommended when handling these compounds:
Q4: What should I do in case of a spill or leakage?
The table below summarizes key safety and storage data for benzenesulfonyl fluoride, which can serve as a reference for aryl fluorosulfates.
| Parameter | Value / Condition | Source |
|---|---|---|
| Physical State | Liquid | [1] |
| Density (at 25°C) | 1.333 g/mL | [1] |
| Boiling Point | 207-208 °C | [1] |
| Flash Point | 189 °F (87.2 °C) | [1] |
| Vapor Pressure | Not applicable (for 4-Nitrophenyl fluorosulfate) | [2] |
| Storage Temperature | Room temperature | [1] |
| Moisture Sensitivity | Sensitive, must be protected from humidity | [1] |
| GHS Hazard Codes | GHS05 (Corrosion), GHS06 (Skull and Crossbone) | [1] |
| Signal Word | Danger | [2] [1] |
If exposure occurs, take these initial actions and seek immediate medical attention:
The diagram below outlines the key decision points for safely handling and storing aryl fluorosulfates in a lab setting.
Click chemistry represents a powerful synthetic approach designed to join molecular modules quickly, reliably, and cleanly, taking inspiration from nature's efficient strategies for building complex molecules. The concept was first formally introduced by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn in 2001, who advocated for using efficient, selective, and modular reactions to connect readily available building blocks under mild conditions [1]. This approach emphasizes the creation of C-heteroatom bonds (particularly N, O, S) rather than traditional carbon-carbon bonds, which often require more strenuous synthetic conditions. The recognition of click chemistry's significance was underscored when the 2022 Nobel Prize in Chemistry was awarded jointly to Carolyn R. Bertozzi, Morten P. Meldal, and Karl Barry Sharpless for its development [1].
The original click chemistry paradigm primarily featured the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which rapidly became the gold standard for bioconjugation and modular synthesis due to its remarkable reliability and specificity [1] [2]. However, the limitations of CuAAC, particularly copper cytotoxicity in biological systems and the necessity for pre-functionalization of substrates with azide and alkyne groups, prompted the search for complementary click transformations. In 2014, Sharpless and colleagues introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry platform that addresses many of these limitations while offering unique advantages for specific applications [3] [2]. SuFEx has since emerged as a powerful alternative that expands the synthetic toolbox available to researchers in chemical biology, drug discovery, and materials science.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents the paradigmatic traditional click reaction. This transformation involves a 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne, catalyzed by copper(I) ions to form a stable 1,4-disubstituted 1,2,3-triazole ring [1]. The copper catalysis is essential for achieving high reaction rates under mild conditions and excellent regioselectivity. Prior to the development of copper catalysis, the Huisgen 1,3-dipolar cycloaddition required elevated temperatures and produced mixtures of 1,4- and 1,5-regioisomers [1]. The introduction of copper catalysis revolutionized this reaction, making it practical for biological applications and complex molecule assembly.
One significant advancement to address copper's cytotoxicity in biological systems was the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free alternative utilizes cyclooctynes with ring strain that activates them for reaction with azides without metal catalysis [1]. Other variants include the strain-promoted alkyne-nitrone cycloaddition (SPANC) and reactions involving strained alkenes with tetrazines or tetrazoles [1]. These developments expanded the biocompatibility of traditional click chemistry but often at the cost of reduced reaction kinetics compared to CuAAC.
Sulfur(VI) Fluoride Exchange (SuFEx) operates on a fundamentally different mechanism involving the exchange of sulfur(VI)-fluoride bonds with various nucleophiles. SuFEx leverages the unique properties of high oxidation state sulfur-fluoride bonds, which exhibit remarkable stability under physiological conditions yet can be efficiently exchanged with nucleophiles when appropriately activated [3] [2]. Key SuFExable hubs include sulfonyl fluorides (R-SO₂F), aryl fluorosulfates (Ar-OSO₂F), iminosulfur oxydifluorides (RN=SOF₂), and sulfonimidoyl fluorides [2].
The exceptional utility of SuFEx stems from the balanced reactivity of S(VI)-F bonds, which are stable enough for storage and handling yet reactive enough to undergo efficient exchange with nucleophiles when catalyzed. This phenomenon is explained by the phosphorus-sulfur analogy, where S(VI) centers behave similarly to phosphorus(V) centers in terms of their ability to form trigonal bipyramidal adducts with nucleophiles, followed by fluoride displacement [3]. Recent research has revealed that intramolecular chalcogen bonding can significantly activate alkyl sulfonyl fluorides toward SuFEx reactions, expanding their utility with phenols, alcohols, and amines [4].
Table 1: Comparison of Fundamental Reaction Mechanisms
| Characteristic | Traditional Click (CuAAC) | SuFEx Chemistry |
|---|---|---|
| Reaction Type | Cycloaddition between azide and alkyne | Exchange of S(VI)-F bonds with nucleophiles |
| Primary Product | 1,2,3-Triazole | Sulfonate ester (S-O), sulfamide (S-N), or sulfonate (S-C) |
| Typical Catalysis | Copper(I) salts | Lewis bases (amines, guanidines), bifluoride salts |
| Key Bond Formed | C-N bond in triazole ring | S-O, S-N, or S-C bonds |
| Reaction Drivers | Relief of ring strain in cyclooctynes (SPAAC) | Formation of strong Si-F bond (135 kcal/mol) |
| Activation Methods | Copper catalysis, ring strain | Chalcogen bonding, super bases, silicon additives |
The following diagram illustrates the core mechanistic differences between traditional CuAAC and SuFEx click chemistry:
Diagram 1: Fundamental mechanisms of Traditional CuAAC and SuFEx click chemistries
The standard CuAAC protocol typically involves reacting an azide-functionalized molecule (0.1-1.0 mmol) with a terminal alkyne (1.0-1.2 equiv) in the presence of copper(II) sulfate pentahydrate (0.1-0.2 equiv) and sodium ascorbate (0.2-0.4 equiv) in a mixture of t-BuOH/H₂O or DMSO/H₂O [1] [5]. The reaction proceeds at room temperature for 1-12 hours, after which the triazole product can be isolated by extraction or precipitation. For sensitive biological applications, copper chelating ligands such as tris(benzyltriazolylmethyl)amine (TBTA) may be added to enhance catalytic efficiency and reduce copper cytotoxicity [1].
For biological labeling applications where copper toxicity is problematic, the strain-promoted azide-alkyne cycloaddition (SPAAC) is employed. This protocol involves incubating azide-labeled biomolecules (1-100 µM) with cyclooctyne reagents (1-10 equiv) in aqueous buffer (pH 7.0-7.4) at 25-37°C for 1-6 hours [1]. The reaction progress can be monitored by fluorescence if fluorogenic probes are used, and excess reagents are typically removed by gel filtration or dialysis.
The standard SuFEx protocol for forming sulfonate linkages involves reacting a sulfonyl fluoride hub (1.0 equiv) with a nucleophile (1.0-1.5 equiv) in the presence of an organic base catalyst (0.1-1.0 equiv) in an aprotic solvent such as acetonitrile or DMF [3] [2] [6]. The reaction typically proceeds at room temperature or slightly elevated temperatures (40-60°C) for 1-24 hours, depending on the reactivity of the partners.
Recent advancements have led to the development of Accelerated SuFEx Click Chemistry (ASCC), which utilizes Barton's base (BTMG) in synergy with silicon additive hexamethyldisilazane (HMDS) to achieve dramatically improved reaction rates [6]. A typical ASCC protocol involves:
This accelerated method achieves quantitative yields within minutes with catalyst loadings as low as 1.0 mol%, representing a significant improvement over earlier SuFEx protocols that required higher catalyst loadings and longer reaction times [6].
The following diagram illustrates the typical experimental workflow for SuFEx chemistry:
Diagram 2: Experimental workflow for SuFEx click chemistry with application-specific modifications
Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery for directly introducing functional groups onto bioactive compounds late in the synthetic sequence to improve properties such as potency and metabolic stability [7]. Both traditional click chemistry and SuFEx have demonstrated significant utility in LSF, but with distinct advantages and limitations.
CuAAC excels in rapidly generating molecular diversity through the assembly of azide and alkyne building blocks, making it ideal for creating large libraries of analogs from core scaffolds [5]. This approach has been successfully applied to natural product modification, such as generating genipin-triazole derivatives with 2.2-4.4-fold increased cytotoxicity against cancer cell lines compared to the parent natural product [5]. Similarly, triazole derivatives of melampomagnolide B demonstrated 11.5-fold enhanced potency against HCT-116 colon cancer cells [5].
SuFEx chemistry offers complementary advantages in LSF, particularly through the direct conversion of phenolic compounds to their respective arylfluorosulfate derivatives. This approach was successfully implemented in a 96-well plate format compatible with automated synthesis and screening [7]. A notable application involved the SuFEx-based derivatization of Combretastatin A4, resulting in a fluorosulfate derivative with a 70-fold increase in potency in drug-resistant colon cancer cell line HT-29 compared to the phenolic precursor [7]. The ability to perform these transformations in situ without purification streamlined the identification of improved drug candidates.
In bioconjugation applications, CuAAC has been widely used for attaching fluorophores, reporter molecules, and other functional groups to biomolecules [1]. However, copper cytotoxicity limits its use in living systems, necessitating the development of copper-free alternatives like SPAAC. While these strain-promoted variants enable live-cell labeling, they often suffer from slower reaction kinetics compared to CuAAC [1].
SuFEx chemistry offers distinct advantages for biological applications due to its metal-free conditions and excellent stability under physiological conditions. Sulfonyl fluorides demonstrate remarkable hydrolytic stability while maintaining the ability to react selectively with specific protein residues in appropriate contexts [3] [7]. This balanced reactivity enables the selective covalent modification of proteins, as demonstrated by sulfonyl fluoride probes that selectively target tyrosine residues within specific protein binding pockets [7]. The unique feature of context-dependent reactivity makes SuFEx particularly valuable for creating targeted covalent inhibitors and chemical probes.
Table 2: Pharmaceutical Application Performance Comparison
| Application | Traditional Click Chemistry | SuFEx Chemistry |
|---|---|---|
| Late-Stage Functionalization | Excellent for generating diverse analog libraries via azide-alkyne coupling | Direct modification of phenols, amines, alcohols without pre-functionalization |
| Library Synthesis | High efficiency in creating 1,2,3-triazole libraries | Growing scope of SuFExable hubs for diverse connectivity |
| Covalent Inhibitors | Limited applicability | Selective, context-dependent protein modification capability |
| Biological Compatibility | Copper cytotoxicity requires special ligands; strain-promoted variants slower | Metal-free, excellent hydrolytic stability, biocompatible |
| Case Study: Potency Improvement | Genipin-triazole: 2.2-4.4× potency increase [5] | Combretastatin A4 fluorosulfate: 70× potency increase [7] |
| Throughput Capability | Compatible with HTS formats | 96-well plate in situ synthesis and screening demonstrated [7] |
The operational requirements for traditional click chemistry versus SuFEx reveal significant differences that influence their application across various research contexts. CuAAC typically employs aqueous or aqueous-organic mixed solvents (t-BuOH/H₂O, DMSO/H₂O) and proceeds efficiently at room temperature or slightly elevated temperatures [1] [5]. The reaction is generally insensitive to oxygen but requires protection from light in some cases to prevent azide degradation. The primary limitation is the copper cytotoxicity, which necessitates careful optimization for biological applications.
SuFEx reactions generally require anhydrous aprotic solvents such as acetonitrile, DMF, or THF to prevent hydrolysis of the S(VI)-F bond [3] [2] [6]. While early SuFEx protocols required strict anhydrous conditions, recent developments have improved tolerance to moisture. The reactions typically proceed at room temperature or with mild heating (40-60°C) and are often conducted under inert atmosphere when using moisture-sensitive catalysts or substrates. The metal-free nature of most SuFEx reactions eliminates concerns about metal contamination in biological applications.
CuAAC exhibits exceptionally broad substrate scope, compatible with a wide range of functional groups including alcohols, amines, carboxylic acids, and halides [1] [5]. This broad tolerance is a key reason for its widespread adoption in diverse research areas. The main requirement is that substrates must be pre-functionalized with azide or alkyne groups, which can sometimes require multi-step synthesis.
SuFEx chemistry offers complementary substrate scope, with the ability to directly engage native functional groups like phenols, alcohols, and amines without pre-functionalization [3] [2]. This represents a significant advantage for late-stage functionalization of complex molecules. The growing collection of SuFExable hubs continues to expand the possible connectivity patterns, with sulfonyl fluorides, fluorosulfates, iminosulfur oxydifluorides, and sulfonimidoyl fluorides offering diverse geometric and electronic properties [8] [2]. Recent advances in intramolecular chalcogen bonding activation have further expanded the substrate scope to include less reactive alkyl sulfonyl fluorides [4].
The products of CuAAC reactions are 1,4-disubstituted 1,2,3-triazoles, which are extremely stable under physiological conditions and exhibit favorable drug-like properties including moderate polarity and hydrogen-bonding capacity [1] [5]. The triazole ring can function as a bioisostere for amide bonds or other heterocyclic systems, contributing to its utility in medicinal chemistry.
SuFEx reactions generate sulfonate esters, sulfamides, or sulfonate compounds that exhibit exceptional stability to hydrolysis, reduction, and thermal degradation [3] [2]. This stability stems from the strong S-O, S-N, or S-C bonds formed and the high oxidation state of the sulfur center. The physicochemical properties of SuFEx products can be modulated by selecting appropriate SuFExable hubs and nucleophiles, providing tunable polarity, conformational flexibility, and three-dimensionality [8] [2].
Table 3: Comprehensive Technical Comparison
| Parameter | Traditional Click (CuAAC) | SuFEx Chemistry |
|---|---|---|
| Reaction Conditions | Aqueous or mixed solvents, room temperature | Anhydrous aprotic solvents, room temperature or mild heating |
| Catalyst Loading | 0.1-0.2 equiv Cu(II) with 0.2-0.4 equiv sodium ascorbate | 0.01-0.2 equiv base catalyst (BTMG, DBU) |
| Reaction Time | 1-12 hours | 1 minute to 24 hours (ASCC: 1-30 minutes) |
| Functional Group Tolerance | Excellent, broad compatibility | Good, may require protection of sensitive groups |
| Pre-functionalization Required | Yes (azide, alkyne installation) | No (direct use of native functional groups) |
| Product Stability | Excellent (triazoles highly stable) | Exceptional (resistant to hydrolysis, reduction, thermolysis) |
| Scalability | Excellent, demonstrated at various scales | Good, improved with ASCC protocols |
| Purification | Standard chromatographic or extraction methods | Simplified with ASCC (volatile byproducts) |
| Safety Considerations | Organic azides require caution (potential explosivity) | SO₂F₂ and SOF₄ gases require special handling |
Both traditional click chemistry and SuFEx represent powerful tools for researchers engaged in drug discovery, chemical biology, and materials science. While CuAAC remains the gold standard for many bioconjugation and library synthesis applications due to its exceptional reliability and broad substrate scope, SuFEx offers complementary advantages in metal-free conditions, direct utilization of native functional groups, and exceptional product stability.
The recent development of Accelerated SuFEx Click Chemistry (ASCC) with BTMG/HMDS catalytic systems has addressed earlier limitations in reaction rates and catalyst loading, positioning SuFEx as an increasingly competitive technology for high-throughput synthesis [6]. The discovery of intramolecular chalcogen bonding activation has expanded the SuFEx toolbox to include previously challenging substrates like alkyl sulfonyl fluorides [4]. These advancements, coupled with the growing repertoire of SuFExable hubs, suggest a bright future for SuFEx chemistry in multiple research domains.
The table below summarizes key experimental findings for inhibitors incorporating phenyl fluorosulfate or related sulfo-fluoride warheads.
| Target Protein | Inhibitor Structure / Core | Reported Activity (IC₅₀ or Ki) | Covalent Bond Formation | Key Findings |
|---|---|---|---|---|
| Cytosolic 5'-Nucleotidase IIIB (cNIIIB) [1] | 7-Benzylguanosine monophosphate derivative with -SO₂F | Ki: >100-fold potency increase vs. non-covalent lead | Yes (with His110) | First rationally designed SuFEx covalent inhibitor for cNIIIB; rare example of histidine targeting; confirmed by MS and ¹⁵N NMR [1]. |
| Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) [2] | Allosteric binder with fluorosulfate | N/A (covalent binding confirmed) | Yes (with catalytic Lys) | Designed for tyrosine targeting; unexpectedly formed a covalent bond with a catalytic lysine, revealing unusual binding mode [2]. |
| Human Neutrophil Elastase (hNE) [3] | Benzene-1,2-disulfonyl fluoride (ortho-substituted) | IC₅₀: 0.24 µM | Yes | Fragment-based discovery; >833-fold selectivity over homologous cathepsin G; inhibited only active, folded enzyme [3]. |
| Butyrylcholinesterase (BuChE) [4] | Pyrazole-5-fluorosulfate (Compound K3) | IC₅₀: 0.79 µM (eqBuChE), 6.59 µM (hBuChE); Ki: 0.77 µM | No (Reversible, mixed-type) | Selective BuChE over AChE inhibitor; showed neuroprotection, BBB penetration, and improved cognitive impairment in vivo [4]. |
| Janus Kinase 3 (JAK3) [2] | Tricyclic core with fluorosulfate | Failed to achieve covalent binding | No | Highlights limitations of structure-based design; fluorosulfate warhead did not react with proximal tyrosine despite close proximity in crystal structure [2]. |
The inhibitory activity and mechanisms summarized above were characterized using standard biochemical and biophysical methods.
Initial Velocity Enzyme Inhibition Assays: Activity is typically measured by monitoring the consumption of a substrate or formation of a product over time [5]. For hydrolases like cholinesterases, the Ellman's method is commonly used, which spectrophotometrically measures the hydrolysis of acetylthiocholine or butyrylthiocholine iodide [4]. Reactions are run with varying concentrations of inhibitor and substrate to determine IC₅₀ values and inhibition mechanisms [4] [6].
Mechanism and Reversibility Kinetics: To distinguish between reversible and irreversible inhibition, dilution or jump-dialysis experiments are performed. The enzyme-inhibitor mixture is diluted significantly, and recovery of enzyme activity is measured [4]. For reversible inhibitors, the inhibition constant (Ki) is determined by measuring initial velocities at multiple substrate and inhibitor concentrations. Data is analyzed using linear plots (e.g., Lineweaver-Burk) or nonlinear regression to fit the data to models for competitive, non-competitive, or mixed inhibition [5] [6].
Covalent Modification Analysis:
Phenyl fluorosulfates act as latent electrophiles that can be activated in the specific microenvironment of a protein binding pocket. The diagram below illustrates the general mechanism of Sulfur-Fluoride Exchange (SuFEx) that enables covalent inhibition.
The mechanism relies on the protein binding pocket precisely orienting the warhead and stabilizing the transition state, making reactivity highly dependent on the local environment rather than intrinsic warhead reactivity alone [2] [7] [1].
Advantages of Fluorosulfates: Fluorosulfates offer a favorable balance of stability and tunable reactivity. They are highly stable in aqueous solution and plasma, reducing off-target effects, but can undergo efficient SuFEx when precisely positioned in a binding pocket [7] [1]. This makes them excellent candidates for developing selective covalent inhibitors and chemical probes.
Design Strategy: The most successful applications often start with a known, non-covalent ligand and use structure-based design (e.g., X-ray crystallography) to guide the addition of a fluorosulfate warhead in proximity to a nucleophilic amino acid residue [2] [1]. This approach was key for the cNIIIB and MK2 inhibitors.
Key Challenges: The reactivity of fluorosulfates is highly context-dependent. A warhead positioned near a tyrosine may unexpectedly react with a lysine, as seen with MK2 [2], or fail to react at all, as with JAK3 [2]. This highlights the limitations of rational design alone and supports the use of complementary approaches like covalent library screening.
The following table summarizes key kinetic parameters and experimental data that quantify the covalent binding efficiency of aryl fluorosulfates to various protein targets.
| Protein Target | Target Residue | Inhibitor Compound | KI (μM) | kinact (min⁻¹) | kinact/KI (M⁻¹s⁻¹) | Cellular/In Vivo Activity | Key Experimental Evidence |
|---|---|---|---|---|---|---|---|
| SIRT5 [1] | Not Specified | 17 | In micromolar range (derived) | Not Specified | Not Specified | Yes (HEK293T cells, mouse heart) | Time-dependent inhibition; LC-MS adduct formation; pull-down in cells and tissue [1] |
| Mcl-1 [2] | His224 | Fragment 2 | Not Tested | Not Tested | Not Tested | Implied (target engagement) | ~95% covalent complex formation (MS); large ΔTm shift (+22°C) [2] |
| XIAP-BIR3 [3] | Lys | Not Specified | Not Tested | Not Tested | Not Tested | Yes | Rapid adduct formation in cells; rate approaches that of acrylamides targeting Cys [3] |
| CRABP2 [4] | Tyr | Probe 4 | Not Tested | Not Tested | Not Tested | Yes (breast cancer cells) | X-ray crystal structure (PDB: 5HZQ); selective inactivation in cells [4] |
| PI4KIIIβ [5] | Lys549 & Tyr385 | 3 | Not Tested | Not Tested | Not Tested | Not Specified | Dual cross-linking confirmed by X-ray crystallography and mass spectrometry [5] |
Note: The efficiency of an irreversible covalent inhibitor is best described by the second-order rate constant (k_{inact}/K_I), where a higher value indicates greater efficiency. However, this data is often not fully quantified in exploratory studies, which instead rely on other direct evidence of covalent binding.
Aryl fluorosulfates demonstrate versatility by reacting with several nucleophilic amino acids. The table below compares their general performance against common warheads.
| Feature | Aryl Fluorosulfates | Sulfonyl Fluorides | Acrylamides (Cysteine-targeting) |
|---|---|---|---|
| Target Residues | Lysine, Tyrosine, Histidine [5] [6] [2] | Lysine, Tyrosine, Serine, Threonine, Histidine [5] [7] | Cysteine [8] |
| Reactivity & Stability | Low intrinsic reactivity; high hydrolytic and proteomic stability [5] [4] | Moderate to high reactivity; lower hydrolytic stability [5] | Tunable reactivity; can be less stable in plasma [8] |
| Selectivity | High potential selectivity; reaction requires a specific activating protein environment [1] [4] | Moderate selectivity; can show more off-target reactivity [5] | High selectivity for accessible cysteines [8] |
| Key Advantage | Ability to target rare residues in binding sites; excellent "drug-like" properties [5] [3] | Broader reactivity spectrum; well-established chemistry [7] | Well-validated, numerous approved drugs; predictable design [8] |
To evaluate the covalent binding efficiency of aryl fluorosulfate-based inhibitors, researchers employ a combination of biochemical and biophysical methods. Key protocols are summarized below:
Kinetic Analysis of Irreversible Inhibition
Affinity Labelling & Pull-Down in Complex Systems
Thermal Shift Assay (TSA) for Fragment Screening
Mass Spectrometric (MS) Verification of Covalent Adducts
The workflow below visualizes the key steps involved in evaluating aryl fluorosulfate covalent inhibitors:
The table below consolidates the key experimental findings for a pyrazole-5-fluorosulfate compound known as K3, which has been identified as a selective Butyrylcholinesterase (BuChE) inhibitor [1] [2].
| Assessment Area | Experimental Model/Assay | Key Results & Data |
|---|
| Target Inhibition [1] | In vitro enzyme inhibition assays (Ellman's method) using eqBuChE (horse) and hBuChE (human). | IC₅₀ = 0.79 µM (eqBuChE) IC₅₀ = 6.59 µM (hBuChE) Kᵢ = 0.77 µM (Reversible, mixed-type inhibitor) | | Selectivity [1] | Comparative assessment against Acetylcholinesterase (AChE). | Showed selectivity for BuChE over AChE. | | Cellular & Preclinical Effects [1] | Neuroprotection assay; In vivo mouse model (Aβ₁₋₄₂-induced cognitive impairment). | Remarkable neuroprotective effect; Improved Aβ₁₋₄₂-induced cognitive impairment. | | Drug-like Properties [1] | Toxicological profiling; Blood-Brain Barrier (BBB) penetration assessment. | Safe toxicological profile; demonstrated BBB penetration. |
For researchers looking to replicate or understand the basis of the above data, here are the methodologies for the key assays cited.
1. Cholinesterase (ChE) Inhibition Assay [1] This protocol is used to determine the IC₅₀ values, which indicate the concentration of a compound required to inhibit half of the enzyme activity.
2. Kinetic Studies for Mechanism of Inhibition [1] This study determines the inhibition mechanism (e.g., competitive, non-competitive) and the dissociation constant (Kᵢ).
The following diagrams, created using Graphviz, illustrate the proposed mechanism of action of compound K3 and the workflow for its early-stage biological assessment.
Proposed Pathway for K3-Mediated Cognitive Improvement
Workflow for Early-Stage Biological Assessment
The biological interest in phenyl fluorosulfates is largely driven by Sulfur Fluoride Exchange (SuFEx) chemistry, which is a class of "click chemistry" useful for creating diverse compounds and modifying complex molecules [3]. Beyond Alzheimer's disease, recent studies highlight other potential applications:
| Target Protein | Targeted Residue | Covalent Adduct Structure | PDB ID / Reference | Key Findings |
|---|---|---|---|---|
| Pks13 (M. tuberculosis) [1] | Catalytic Serine | β-lactam | Not specified in provided text | First-in-class mechanism; irreversible inhibition via serine attack forming a stable, rare β-lactam structure [1]. |
| hMcl-1 [2] | His 224 | Imidazole Sulfamate | Not specified in provided text | "Electrophile-first" fragment screening identified hits; confirmed by MS and reduced ΔTm in H224A mutant [2]. |
| MK2 [3] | Catalytic Lysine | Lysine Sulfamate | Not specified in provided text | Designed for tyrosine; serendipitously targeted catalytic lysine, demonstrating potential for unanticipated interactions [3]. |
The crystallographic and binding data in the table were generated through well-established structural biology and biophysical techniques.
The diagram below outlines the general strategy for discovering and validating covalent inhibitors using aryl fluorosulfates, integrating the protocols described above.
Phenyl fluorosulfates, synthesized via SuFEx click chemistry, are emerging as versatile scaffolds in drug discovery [1] [2]. Their significance stems from the fluorosulfate group (-OSO₂F), which can act as a covalent warhead or participate in key non-covalent interactions with target proteins [1] [3].
The table below summarizes case studies of different phenyl fluorosulfate derivatives, their molecular targets, and key docking findings.
| Compound Class & Example | Biological Target | Reported Docking Findings & Key Interactions | Experimental Support / Validation |
|---|---|---|---|
| 2-Phenylbenzoxazole Fluorosulfate (BOSo) [1] | hERα and HER2 receptors [1] | Similar binding pose and interactions as known inhibitors (tamoxifen, SYR127063); structural similarity confirmed [1] | Significant cytotoxicity against MCF-7 breast cancer cells; consistent with docking predictions [1] |
| 2-Phenylbenzoxazole Fluorosulfate [2] | Anaplastic Lymphoma Kinase (ALK), mutant R1275Q (PDB: 4FNY) [2] | Identified as a potential inhibitor; specific interactions detailed in docking poses [2] | In silico prediction; presented as a compound of interest for further study [2] |
| Pyrazole-5-fluorosulfate (K3) [3] | Human Butyrylcholinesterase (hBuChE) [3] | π-sulfur interaction between sulfur atom of fluorosulfate and Trp82 residue in the active site [3] | Potent and selective BuChE inhibitor (IC₅₀ = 6.59 µM); improved cognitive impairment in an in vivo Aβ₁–₄₂ model [3] |
Here are the detailed methodologies for key experiments cited in the comparison table.
This protocol is adapted from studies on benzoxazole derivatives docking into receptors like hERα, HER2, and ALK [1] [2].
This cell-based assay validates the anti-proliferative activity predicted by docking, as used for 2-phenylbenzoxazole fluorosulfates against breast cancer cell lines [1].
The following diagram illustrates the general workflow for a molecular docking study involving this compound compounds.
-OSO₂F group is more than a synthetic handle; it directly contributes to binding affinity through specific interactions like π-sulfur interactions, as demonstrated in the case of BuChE inhibition [3].Corrosive;Irritant